Isoliensinine
Description
Significance of Natural Products as Pharmacological Leads
Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules that have led to the development of numerous clinically effective drugs. frontiersin.orgnih.gov Compounds like Paclitaxel, used in cancer chemotherapy, and Berberine, an antimicrobial agent, are prominent examples of the therapeutic power inherent in nature. frontiersin.org Isoliensinine (B150267) is part of this tradition, representing a "drug-like" candidate with promising potential for development into novel therapeutic agents for a variety of diseases. nih.govfrontiersin.orgnih.gov Its origin from a plant with a long history in traditional medicine further underscores its potential as a safe and effective pharmacological lead. nih.govfrontiersin.org
Overview of this compound's Diverse Bioactivities and Research Landscape
This compound exhibits a remarkable spectrum of pharmacological effects, which has fueled a growing body of research into its mechanisms of action. nih.govfrontiersin.orgnih.gov Scientific investigations have revealed its potent antitumor, cardioprotective, antioxidant, anti-inflammatory, and neuroprotective properties. nih.govnih.govmedchemexpress.com Furthermore, studies have highlighted its potential in ameliorating conditions such as type 2 diabetes with hyperlipidemia, Alzheimer's disease, and even HIV infection. nih.govfrontiersin.orgnih.gov The breadth of these activities has established this compound as a versatile molecule with the potential to address multiple disease states. The current research landscape is focused on elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects, as well as exploring its synergistic potential with existing drugs. nih.govfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[4-hydroxy-3-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXZTKPPINUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6817-41-0 | |
| Record name | Isoliensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033749 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isoliensinine: Biosynthetic Origins and Chemical Modification Strategies
Natural Occurrence and Advanced Isolation Methodologies
Isoliensinine (B150267) is a naturally occurring compound first isolated in 1965. mdpi.comucc.ie It is primarily found in the lotus (B1177795) plant, Nelumbo nucifera Gaertn, where it is present in various parts, including the seeds, leaves, and rhizome. mdpi.comucc.ieresearchgate.netresearchgate.net The concentration of this compound and other alkaloids can vary depending on the specific part of the plant and its geographical origin. mdpi.comucc.ie
The isolation and purification of this compound present a challenge due to its structural similarity to other co-occurring alkaloids, such as liensinine (B1675319). mdpi.com To overcome this, researchers have developed several advanced methodologies to achieve high purity. mdpi.com
Initial isolations have been significantly improved by modern chromatographic techniques. A key advancement has been the use of preparative countercurrent chromatography (CCC) . mdpi.com Various solvent systems and elution techniques have been optimized for this purpose, as detailed in the table below.
| Isolation Technique | Methodology Details | Advantage | Reference |
| Preparative Countercurrent Chromatography (CCC) | Use of an upright coil planet centrifuge. | Successful initial separation of this compound and its analogs. | mdpi.com |
| pH-Gradient CCC | The mobile phase pH is modified during elution. | Enhanced separation efficiency for alkaloids with similar structures. | mdpi.com |
| Buffered CCC | Replacement of HCl with a safer Na₂HPO₄/NaH₂PO₄ buffer solution or lysine (B10760008) as a pH regulator. | Provides a safer and more effective separation process. | mdpi.com |
| Capillary Electrophoresis (CE) | Nonaqueous capillary electrophoresis coupled with ultraviolet and mass spectrometry detection. | High-resolution separation suitable for complex alkaloid mixtures. | mdpi.com |
| Far Infrared-Assisted CE | Use of far-infrared radiation to remove the extraction solvent prior to analysis. | Avoids interference from solvent peaks during determination. | mdpi.com |
These advanced methods have made it possible to obtain high-purity this compound, which is crucial for pharmacological studies and as a starting material for chemical modifications. mdpi.com
Approaches to Total Chemical Synthesis of this compound
The total chemical synthesis of this compound was first reported in 1969, providing a route to obtain the compound independent of natural sources. nih.gov The synthesis confirms the structure of the natural product and allows for the potential creation of analogues not accessible through isolation. nih.gov
The core of the synthesis involves the construction of the bisbenzylisoquinoline skeleton through an Ullmann reaction . This key step couples two specifically designed tetrahydroisoquinoline units. mdpi.comnih.gov The general synthetic sequence is as follows:
Preparation of Tetrahydroisoquinoline Precursors: The synthesis begins with the preparation of two distinct tetrahydroisoquinoline fragments. One pathway involves the condensation of 4-benzyloxy-3-methoxyphenethylamine with 4-methoxyphenylacetic acid, followed by a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate. mdpi.comnih.gov This intermediate is then further reacted to produce one of the key building blocks. mdpi.com
Ullmann Condensation: The crucial diaryl ether linkage is formed via an Ullmann reaction. This involves the coupling of two precursor molecules, such as 4′-O-methyl-N-methylcoclaurine and 4′,7-OO-dibenzyl-3′-bromo-N-methylcoclaurine. mdpi.com This reaction yields a mixture of diastereoisomeric racemates of a protected form of the final compound, OO-dibenzylthis compound. mdpi.comnih.gov
Deprotection: In the final step, the protecting groups (in this case, benzyl (B1604629) groups) are removed from the OO-dibenzylthis compound intermediate. mdpi.comnih.gov This debenzylation is typically achieved through hydrolysis and results in a mixture of diastereoisomeric racemates of this compound. mdpi.comnih.gov Subsequent resolution can yield the optically active natural product. nih.gov
This synthetic route has been fundamental in confirming the structure of this compound and provides a framework for producing related compounds. nih.gov
Design and Derivatization for Enhanced Pharmacological Profiles
While this compound exhibits a range of interesting biological activities, including anti-HIV, antioxidant, and antitumor effects, its therapeutic development is hampered by a significant limitation: poor solubility in aqueous media. researchgate.netnih.govnih.gov This low solubility can negatively impact its absorption and bioavailability, thereby affecting its clinical efficacy. nih.gov Consequently, this compound is considered an important lead compound for the design and synthesis of new derivatives with improved properties. researchgate.netnih.govnih.gov
The primary goals of derivatization are:
To Improve Physicochemical Properties: The main focus is to enhance water solubility and optimize the lipophilic-hydrophilic balance (partition coefficient). nih.gov This can be achieved by introducing polar functional groups or modifying the existing structure to disrupt crystal lattice packing, which can also lower the melting point and improve solubility. researchgate.netnih.gov
To Enhance Pharmacological Activity: Modifications based on structure-activity relationship (SAR) studies aim to increase the potency and selectivity for specific biological targets. nih.gov For instance, the bisbenzylisoquinoline scaffold is known to be associated with strong anti-HIV activity, making it a promising template for developing new anti-AIDS agents. nih.gov
Medicinal chemists can employ various strategies to achieve these goals, such as introducing solubilizing appendages or performing bioisosteric replacements with more hydrophilic groups to improve interactions with an aqueous environment. researchgate.netnih.gov
Semi-synthetic Pathways Towards Novel this compound Analogues
Semi-synthesis represents a strategic approach that combines the advantages of natural product isolation with the versatility of chemical synthesis. In this methodology, the complex, naturally-derived this compound core is used as a starting scaffold for targeted chemical modifications. This is often more efficient than a total synthesis for creating a library of related compounds.
The objective of semi-synthesis is to generate novel analogues with potentially superior properties. The presence of reactive functional groups on the this compound molecule, such as phenolic hydroxyls, provides sites for chemical modification. mdpi.com General semi-synthetic strategies that can be applied to this compound include:
Esterification or Etherification: The hydroxyl groups can be converted into esters or ethers to modify the compound's polarity and pharmacokinetic profile.
Substitution on the Aromatic Rings: While more complex, reactions could be developed to introduce new substituents onto the aromatic rings to explore structure-activity relationships.
Modification of the Isoquinoline Nitrogen: The tertiary amine centers could be targeted for quaternization or other modifications.
By creating a series of these analogues, researchers can systematically investigate how specific structural changes affect biological activity, leading to the identification of new compounds with enhanced efficacy or improved safety profiles. mdpi.comnih.gov This approach has been successfully used for other complex alkaloids and natural products to generate clinically useful drugs. nih.gov
Molecular and Cellular Pharmacology of Isoliensinine
Antineoplastic and Antiproliferative Mechanisms of Isoliensinine (B150267)
This compound exhibits potent antineoplastic and antiproliferative activities against a range of cancer cell lines. Its mechanisms of action are centered around the disruption of cancer cell growth and the induction of cell death. These effects are achieved through the modulation of critical cellular processes, including the cell cycle and the intricate signaling pathways that control apoptosis.
Regulation of Cellular Proliferation and Viability
This compound has been shown to effectively inhibit the proliferation and reduce the viability of various cancer cells in a dose- and time-dependent manner. This inhibitory effect is a cornerstone of its anticancer properties.
One of the primary mechanisms by which this compound curtails cancer cell proliferation is by inducing cell cycle arrest, particularly at the G0/G1 phase. nih.gov In cervical cancer cell lines, treatment with this compound leads to an upregulation of the cyclin-dependent kinase inhibitor p21 and a downregulation of CDK2 and cyclin E. nih.gov This disruption of key cell cycle regulators prevents the transition from the G1 to the S phase, thereby halting cell division. For instance, in triple-negative breast cancer (TNBC) cells, this compound treatment resulted in a significant increase in the proportion of cells in the G1 phase. nih.gov
The cytotoxic effects of this compound have been quantified in numerous studies through the determination of its half-maximal inhibitory concentration (IC50) values across different cancer cell lines. These values highlight the compound's potency and selectivity against cancerous cells as compared to non-cancerous cells. For example, in MDA-MB-231 triple-negative breast cancer cells, the IC50 values were found to be 22.78 μM at 48 hours and 18.34 μM at 72 hours. nih.gov In contrast, the IC50 for the normal breast epithelial cell line MCF-10A was significantly higher, indicating a degree of selectivity for cancer cells. researchgate.net Similarly, in lung adenocarcinoma cell lines H1299, A549, and H1650, the IC50 values were 6.98 μM, 17.24 μM, and 16.00 μM, respectively, which were lower than the IC50 of 28.65 μM for the non-cancerous bronchial epithelial cell line BEAS-2B. frontiersin.org In cervical cancer cell lines, the IC50 values at 48 hours were 11.04 µM for HeLa and 7.26 µM for Caski cells. nih.gov
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 |
| H1299 | Lung Adenocarcinoma | 6.98 | 48 |
| A549 | Lung Adenocarcinoma | 17.24 | 48 |
| H1650 | Lung Adenocarcinoma | 16.00 | 48 |
| HeLa | Cervical Cancer | 11.04 | 48 |
| Caski | Cervical Cancer | 7.26 | 48 |
| T24 | Urothelial Carcinoma | 33.36 | Not Specified |
Induction of Apoptosis Signaling Pathways
A critical aspect of this compound's antineoplastic activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of a complex network of signaling pathways that converge to execute the apoptotic program.
This compound treatment has been shown to significantly increase the intracellular levels of reactive oxygen species (ROS) in cancer cells. researchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. In triple-negative breast cancer cells, this compound was found to increase ROS production in a dose- and time-dependent manner. researchgate.net For example, treatment of MDA-MB-231 cells with 20 μM this compound for 48 hours resulted in a 4.02-fold increase in ROS levels compared to untreated cells. researchgate.net This effect was observed to be selective for cancer cells, as no significant increase in ROS was detected in normal breast epithelial cells (MCF-10A). researchgate.net The critical role of ROS in this compound-induced apoptosis was confirmed by the observation that the radical oxygen scavenger N-acetyl cysteine (NAC) could attenuate this effect. researchgate.net Furthermore, this compound's ability to promote ROS generation has been linked to its interaction with and inhibition of APEX1, a redox signaling hub, in lung adenocarcinoma cells. nih.gov
Table 2: Effect of this compound on ROS Generation in MDA-MB-231 Cells
| This compound Concentration (µM) | Fold Increase in ROS (48h) |
|---|---|
| 5 | 1.76 |
| 10 | 3.28 |
The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK and c-Jun N-terminal kinase (JNK) cascades, are key mediators of cellular responses to stress and are centrally involved in apoptosis. This compound has been found to activate both the p38 MAPK and JNK signaling pathways, contributing to the induction of apoptosis in cancer cells. researchgate.net In triple-negative breast cancer cells, treatment with this compound led to the phosphorylation and activation of both p38 MAPK and JNK. researchgate.net The pro-apoptotic role of these kinases in this context was demonstrated by the attenuation of this compound-induced apoptosis upon treatment with specific inhibitors or siRNAs for p38 MAPK and JNK. researchgate.net Interestingly, there appears to be a feedback loop between p38 MAPK and ROS, where p38 activation induces further ROS generation. nih.gov Inhibition of p38 MAPK, but not JNK, was found to block the elevation of ROS in this compound-treated cells, suggesting that p38 MAPK acts upstream of ROS production in this signaling cascade. researchgate.net
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. This compound has been shown to modulate this pathway at multiple levels. In cervical cancer cells, this compound significantly downregulates the phosphorylation of AKT at Ser473 in a dose- and time-dependent manner, without affecting the total AKT expression. nih.gov This inhibition of AKT activation leads to downstream effects on cell cycle and apoptosis. One of the downstream targets of AKT is Glycogen Synthase Kinase 3α (GSK3α). This compound treatment was found to reduce the expression of GSK3α, and an AKT inhibitor enhanced the effects of this compound on cell cycle arrest and apoptosis through the AKT/GSK3α pathway. nih.govnih.gov
Furthermore, this compound can induce autophagy, a cellular self-degradation process that can lead to cell death, by activating the AMP-activated protein kinase (AMPK)–TSC2–mTOR signaling pathway in cervical cancer. nih.gov AMPK, a key energy sensor in cells, can be activated by cellular stress, leading to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2). nih.gov Activated TSC2, in turn, inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and protein synthesis. nih.gov
Nuclear Factor-κB (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is frequently observed in many types of cancer, where it promotes tumor growth and resistance to apoptosis. This compound has been demonstrated to be a potent inhibitor of NF-κB activity. nih.gov In hepatocellular carcinoma (HCC) cells, this compound was shown to decrease NF-κB activity and the constitutive phosphorylation of the p65 subunit of NF-κB at Ser536. nih.gov The phosphorylation of p65 is a critical step in the activation of the NF-κB pathway. nih.gov By inhibiting this phosphorylation, this compound effectively suppresses the transcriptional activity of NF-κB, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in HCC cells. nih.gov This inhibition of the NF-κB signaling pathway represents a key mechanism through which this compound exerts its pro-apoptotic effects in cancer cells.
Activation of Caspase-Dependent Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways. In cervical cancer cells, its pro-apoptotic mechanism is confirmed to be caspase-dependent. nih.gov Studies have indicated that this compound treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov This activation is associated with the downregulation of myeloid-cell leukemia 1 (Mcl-1), an anti-apoptotic protein. nih.gov The suppression of the AKT/GSK3α pathway by this compound also contributes to its ability to induce apoptosis. nih.gov
Furthermore, in triple-negative breast cancer cells, this compound was found to have the most potent cytotoxic effect among three related alkaloids, primarily by inducing apoptosis. nih.gov This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK and JNK signaling pathways, both of which play a crucial role in apoptosis induction. nih.govresearchgate.net The pro-apoptotic effects of this compound appear to be selective for cancer cells, with significantly lower cytotoxicity observed against normal human breast epithelial cells. nih.gov
Autophagy Induction and Its Role in Cell Death
This compound is recognized as a natural small-molecule enhancer of autophagy. nih.gov Autophagy is a cellular process for degrading and recycling cellular components, which can either promote cell survival or, in some contexts, lead to cell death. nih.govmdpi.com In certain cancer cells, particularly those that are resistant to apoptosis, the induction of autophagy can serve as an alternative mechanism for cell death. nih.gov
Research has identified this compound as one of several natural alkaloids that can stimulate the induction of autophagy and subsequent autophagic cell death in a range of apoptosis-resistant cells. nih.gov The mechanism involves the activation of the AMPK-mTOR pathway. frontiersin.org This suggests that this compound's ability to modulate autophagic processes could be therapeutically valuable for overcoming chemoresistance in cancer treatment. nih.gov
Cell Cycle Progression Modulation (G0/G1 Arrest)
A key mechanism of this compound's antiproliferative effect is its ability to modulate the cell cycle. Multiple studies have demonstrated that this compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines, including cervical and lung adenocarcinoma cells. nih.govspandidos-publications.comnih.gov
In cervical cancer cells, treatment with this compound leads to a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2 phases. nih.govspandidos-publications.com This G0/G1 arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of CDK2 and Cyclin E, key regulators of the G1/S transition. nih.govspandidos-publications.com The inhibition of the AKT/GSK3α pathway by this compound is also implicated in this cell cycle modulation. nih.govnih.gov Similarly, in lung adenocarcinoma (LUAD) cells, this compound treatment resulted in an increased proportion of cells in the G0/G1 phase and a decrease in the S phase. nih.gov
Table 1: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cell Lines
| Cell Line | This compound Concentration (40 µM) | % Increase in G1 Phase | % Decrease in S Phase | % Decrease in G2 Phase |
| C33A | 40 µM | 19.67% | 7.33% | 12.33% |
| Caski | 40 µM | 14.33% | 3.00% | 11.33% |
| HeLa | 40 µM | 25.33% | 10.00% | 15.66% |
| SiHa | 40 µM | 15.67% | 5.00% | 10.66% |
Data compiled from a study on cervical cancer cells treated for 24 hours. nih.gov
Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, which are critical steps in metastasis. In vitro studies have shown that this compound effectively suppresses the migratory and invasive capabilities of gastric cancer and lung adenocarcinoma (LUAD) cells. nih.govfrontiersin.orgnih.govresearchgate.net
In gastric cancer cells, this compound treatment led to a substantial inhibition of cell migration and invasion. frontiersin.orgnih.gov This effect is linked to its ability to target the TGF-β-Smad signaling pathway. frontiersin.org Transwell assays and scratch assays confirmed that this compound could inhibit TGF-β-induced migration and invasion of gastric cancer cells. frontiersin.org Similar inhibitory effects on migration and invasion were observed in LUAD cells (H1299 and A549) following treatment with this compound. researchgate.net
Attenuation of Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for cancer progression, allowing epithelial cells to acquire mesenchymal characteristics, which enhances their motility and invasiveness. nih.govmdpi.com this compound has been found to effectively suppress EMT in cancer cells.
In studies on gastric cancer, this compound treatment was shown to inhibit the changes associated with TGF-β-induced EMT. frontiersin.orgnih.gov Specifically, it prevented the TGF-β-induced increase in the mesenchymal markers N-cadherin and Snai1, while also reversing the decrease in the epithelial marker E-cadherin. frontiersin.org This indicates that this compound can interfere with a key process that drives cancer metastasis.
Direct Molecular Target Identification (e.g., APEX1, TGFBR1)
Research has identified specific molecular targets through which this compound exerts its anticancer effects. Two notable direct targets are Transforming Growth Factor-Beta Receptor 1 (TGFBR1) and Apurinic/Apyrimidinic Endodeoxyribonuclease 1 (APEX1).
TGFBR1: In gastric cancer, bioinformatics and molecular docking studies identified TGFBR1 as a direct target of this compound. nih.govfrontiersin.orgnih.gov this compound's ability to suppress the proliferation, migration, and invasion of gastric cancer cells is mediated through its regulation of the TGF-β-Smad signaling pathway, which is initiated by binding to TGFBR1. frontiersin.orgnih.gov Knockdown of TGFBR1 was found to mimic the inhibitory effects of this compound and nullified the impact of the compound on TGF-β-triggered migration and invasion, further confirming it as a direct target. frontiersin.orgnih.gov
APEX1: In lung adenocarcinoma (LUAD), APEX1 was confirmed as a direct target protein of this compound. nih.gov Molecular docking and Drug Affinity Responsive Target Stability (DARTS) assays demonstrated a direct interaction between this compound and APEX1. nih.gov Mechanistically, this compound inhibited APEX1 protein levels and promoted the generation of ROS. nih.govresearchgate.net Knocking down APEX1 reversed the anticancer effects of this compound on LUAD cells, solidifying its role as a key molecular target. nih.gov
Table 2: Identified Direct Molecular Targets of this compound
| Target Protein | Cancer Type | Key Effect of Interaction |
| TGFBR1 | Gastric Cancer | Inhibition of TGF-β-Smad signaling, leading to suppressed proliferation, migration, and EMT. frontiersin.orgnih.gov |
| APEX1 | Lung Adenocarcinoma | Inhibition of APEX1 protein levels, leading to increased ROS generation, cell cycle arrest, and apoptosis. nih.gov |
Synergistic Antitumor Effects with Conventional Chemotherapeutic Agents
A significant aspect of this compound's therapeutic potential is its ability to act synergistically with conventional chemotherapeutic drugs, potentially overcoming chemoresistance and enhancing treatment efficacy. frontiersin.org
Studies have shown that this compound can augment the anticancer effect of cisplatin (B142131) in colorectal cancer cells. researchgate.netfrontiersin.org This synergistic effect is achieved by enhancing the intracellular uptake of cisplatin and promoting ROS-mediated apoptosis. frontiersin.org
Furthermore, a combinatorial regimen of this compound and paclitaxel has been evaluated in multidrug-resistant (MDR) colon cancer cells. nih.gov This combination enhanced the cytotoxic effect, leading to a resultant increase in apoptosis and G2/M cell cycle arrest in the MDR cells. nih.gov The synergistic action of this compound and paclitaxel suggests that such combination therapies could reduce the required doses of both agents, potentially minimizing side effects while effectively treating resistant cancers. nih.gov
Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level, targeting key pathways and mediators involved in the inflammatory cascade.
Suppression of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6)
This compound has been shown to significantly inhibit the production of pivotal pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Research on lipopolysaccharide (LPS)-activated microglial cells demonstrated that this compound, along with its related alkaloids liensinine (B1675319) and neferine (B1663666), suppressed the release of these cytokines. bohrium.com This inhibitory action helps to dampen the inflammatory response, as these cytokines are key signaling molecules that amplify inflammation. frontiersin.orgfrontiersin.org
| Cell Line | Stimulant | Pro-inflammatory Cytokines Inhibited by this compound | Reference |
| Microglial Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | bohrium.com |
Upregulation of Anti-inflammatory Cytokine Expression (e.g., IL-10)
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating inflammatory responses and maintaining immune homeostasis. nih.gov It functions by inhibiting the production of pro-inflammatory cytokines by various immune cells. While this compound exhibits significant anti-inflammatory properties through other mechanisms, current scientific literature does not provide direct evidence to support that it upregulates the expression of IL-10. Further research is required to elucidate the potential effect of this compound on the production of this key anti-inflammatory cytokine.
| Inflammatory Mediator | Effect of this compound | Cellular Context | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein and mRNA expression | Lipopolysaccharide (LPS)-activated microglial cells | bohrium.com |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Inflammatory models | bohrium.com |
| Nitric Oxide (NO) | Reduced production | Lipopolysaccharide (LPS)-activated microglial cells | bohrium.com |
Activation of Nrf2/Heme Oxygenase-1 (HO-1) Pathway
A key mechanism underlying the anti-inflammatory and antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. HO-1, in turn, exerts potent anti-inflammatory effects. In vitro studies have demonstrated that treatment with certain compounds can lead to the upregulation of the Nrf2/HO-1 pathway, which is associated with anti-apoptotic and anti-inflammatory effects. bohrium.com This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Attenuation of MAPK and NF-κB Pathway Activation
This compound has been found to inhibit the activation of two critical signaling pathways in the inflammatory process: the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK and NF-κB pathways are central to the production of pro-inflammatory cytokines and mediators. Research has shown that this compound can inhibit the activation of the MAPK/NF-κB pathway in chondrocytes stimulated with IL-1β. Furthermore, it has been observed to attenuate the phosphorylation of NF-κB p65 and suppress its nuclear translocation in osteoclast precursor cells. By blocking these upstream signaling cascades, this compound effectively reduces the expression of a broad range of inflammatory genes.
Antioxidant Mechanisms of this compound
In addition to its anti-inflammatory properties, this compound is a potent antioxidant. nih.govnih.govmdpi.com Its antioxidant effects are mediated through several mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.
Studies have shown that this compound can mitigate the activation of ROS and reduce intracellular oxidative stress levels. In models of osteoarthritis, this compound was found to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. Furthermore, research on triple-negative breast cancer cells revealed that this compound could significantly increase the production of ROS within the cancer cells, leading to apoptosis, while showing lower cytotoxicity to normal cells. This suggests a selective pro-oxidant effect in cancer cells, contributing to its anti-cancer activity. The activation of the p38 MAPK and JNK signaling pathways by this compound also plays a role in its induction of apoptosis through oxidative stress.
| Antioxidant Mechanism | Effect of this compound | Experimental Model | Reference |
| Reactive Oxygen Species (ROS) | Mitigated activation and reduced intracellular levels | IL-1β-stimulated chondrocytes | |
| Lipid Peroxidation (MDA) | Reduced levels | IL-1β-stimulated chondrocytes | |
| Superoxide Dismutase (SOD) | Increased activity | IL-1β-stimulated chondrocytes | |
| ROS Production in Cancer Cells | Increased production leading to apoptosis | Triple-negative breast cancer cells |
Direct Free Radical Scavenging Capabilities (e.g., DPPH)
This compound is recognized for its potent antioxidant and free radical scavenging activities. nih.govresearchgate.net While direct quantitative data for pure this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is not extensively detailed in recent literature, studies on total alkaloid extracts from Nelumbo nucifera, where this compound is a primary component, have demonstrated significant free radical scavenging capabilities. nih.gov The DPPH assay is a common method used to evaluate the ability of a compound to act as a hydrogen donor or free radical scavenger. nih.gov The antioxidant activity of this compound contributes to its protective effects against oxidative damage in various cellular models. nih.gov
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GPx)
A key mechanism of this compound's antioxidant action is the enhancement of the body's own defense systems. This compound has been shown to increase the activity of crucial endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov
In a model of D-galactose-induced aging in mice, administration of this compound led to a significant increase in the activities of both SOD and GPx in serum and liver tissues. nih.gov Similarly, in models of glutamate-induced neurotoxicity, this compound pretreatment protected the activities of SOD and GPx enzymes. nih.gov This enhancement of enzymatic activity helps to neutralize harmful reactive oxygen species (ROS), thereby reducing cellular damage. For instance, in a model of paraquat-induced acute lung injury, this compound augmented SOD activity, contributing to its protective effects. nih.gov
| Model System | Enzyme Activity Influenced by this compound | Observed Effect |
| D-galactose-induced aging mice | SOD, GPx | Increased activity in serum and liver nih.gov |
| Glutamate-induced injury in HT-22 cells | SOD, GPx | Protected enzyme activities nih.gov |
| Paraquat-induced acute lung injury | SOD | Augmented activity nih.gov |
| Bleomycin-induced pulmonary fibrosis | SOD | Increased activity nih.gov |
Reduction of Lipid Peroxidation Indicators (e.g., MDA)
This compound effectively mitigates lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. A primary indicator of lipid peroxidation is malondialdehyde (MDA). nih.govmdpi.com Multiple studies have confirmed that this compound significantly reduces MDA levels in various models of oxidative stress. nih.gov
For example, in aging mice induced by D-galactose, this compound treatment markedly reduced MDA content in both serum and liver tissues. nih.gov In models of bleomycin-induced pulmonary fibrosis and paraquat-induced lung injury, this compound also suppressed the excessive increase in MDA levels. nih.gov Furthermore, in neuronal cells subjected to glutamate-induced ferroptosis, this compound inhibited the increase of MDA, demonstrating its capacity to protect against lipid-based cell damage. nih.gov
| Model System | Effect of this compound on MDA Levels |
| D-galactose-induced aging mice | Significantly reduced in serum and liver nih.gov |
| Bleomycin-induced pulmonary fibrosis | Dramatically suppressed excessive increase nih.gov |
| Paraquat-induced acute lung injury | Downregulated content nih.gov |
| Glutamate-induced ferroptosis in HT-22 cells | Inhibited the increase nih.gov |
Regulation of Cellular Reactive Oxygen Species Homeostasis
This compound plays a dual, context-dependent role in regulating the homeostasis of reactive oxygen species (ROS) within cells. nih.govresearchgate.net In normal or pathologically stressed non-cancerous cells, it primarily functions as an antioxidant, reducing excessive ROS levels to protect against cellular damage. nih.gov For instance, it has been shown to efficiently resist oxidative damage by reducing ROS levels in various models. nih.govresearchgate.net
Conversely, in the context of cancer pharmacology, this compound can act as a pro-oxidant, selectively increasing the production of ROS in cancer cells to induce apoptosis (programmed cell death). nii.ac.jpuni.lu Studies on triple-negative breast cancer cells and lung adenocarcinoma have shown that this compound significantly increases intracellular ROS levels, which in turn activates signaling pathways that lead to cancer cell death. nih.govresearchgate.net This pro-apoptotic effect is mediated, at least in part, by the generation of oxidative stress. nii.ac.jp This selective action highlights its potential as an anti-cancer agent, as it can induce ROS-mediated apoptosis in tumor cells while protecting normal cells from oxidative damage. nii.ac.jpnih.gov
Neurobiological Activities of this compound
This compound exhibits significant neuroprotective activities, which are closely linked to its antioxidant properties and its ability to modulate key cellular signaling pathways within the nervous system.
Protection Against Neuronal Damage in Injury Models (e.g., Amyloid-β-induced, Glutamate-induced ferroptosis)
This compound has demonstrated a marked ability to protect neurons from various forms of injury. In models relevant to Alzheimer's disease, it has been shown to be effective against damage induced by amyloid-β (Aβ). Studies on PC12 cells injured by Aβ peptides revealed that this compound could improve cell viability and reduce apoptosis. researchgate.net
Furthermore, this compound provides protection against glutamate-induced neurotoxicity, a mechanism implicated in numerous neurodegenerative conditions. researchgate.netfrontiersin.org A key pathway for this toxicity is ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. frontiersin.orgnih.gov Research has shown that this compound can inhibit glutamate-induced ferroptosis in mouse hippocampal neurons (HT-22 cells). nih.gov It achieves this by activating the Nrf2/GPX4 signaling pathway, which helps to mitigate oxidative stress and prevent the abnormal expression of proteins involved in ferroptosis. nih.gov
| Neuronal Injury Model | Cell Type | Protective Mechanism of this compound |
| Amyloid-β (Aβ₂₅₋₃₅)-induced injury | PC12 cells | Improves cell viability, reduces apoptosis researchgate.net |
| Glutamate-induced ferroptosis | HT-22 mouse hippocampal neurons | Inhibits cell death by activating the Nrf2/GPX4 pathway nih.gov |
Regulation of Intracellular Calcium Dynamics
This compound plays a crucial role in regulating intracellular calcium (Ca²⁺) dynamics, which is vital for neuronal function and survival. Dysregulation of calcium homeostasis is a common factor in neurodegenerative diseases and neuronal injury.
Studies have shown that this compound can decrease elevated intracellular Ca²⁺ levels in various pathological conditions. In a mouse model of Alzheimer's disease, this compound treatment decreased the levels of Ca²⁺ in the cortex and hippocampus. nih.gov It also down-regulated the expression of calcium-binding proteins like Calmodulin (CaM). nih.gov In other models, this compound has been shown to inhibit the L-type calcium current (I_CaL), directly affecting calcium influx. nih.gov Additionally, it can suppress the release of calcium in vascular smooth muscle cells following stimulation by agents like norepinephrine (NE), angiotensin II (Ang II), or potassium chloride (KCl), and can abolish the norepinephrine-induced Ca²⁺ signal rise. researchgate.netnih.gov This ability to modulate calcium signaling pathways is a key component of its neuroprotective and broader pharmacological effects. nih.gov
Modulation of Tau Protein Hyperphosphorylation
This compound has demonstrated the ability to decrease the hyperphosphorylation of tau protein, a key pathological hallmark in Alzheimer's disease. In cellular models using PC12 cells exposed to amyloid-β (Aβ) peptides, this compound treatment has been shown to reduce the phosphorylation of tau. This effect is associated with the downregulation of intracellular calcium concentration and the expression of calmodulin (CaM) plos.org. The hyperphosphorylation of tau is a critical event in the formation of neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and death.
While the precise mechanism by which this compound reduces tau hyperphosphorylation is still under full investigation, it is known to involve the regulation of calcium-dependent signaling pathways. Protein Phosphatase 2A (PP2A) is a major phosphatase responsible for dephosphorylating tau protein in the brain, and its reduced activity is observed in Alzheimer's disease, leading to tau hyperphosphorylation researchgate.net. Although direct evidence of this compound activating PP2A to specifically dephosphorylate tau is not yet fully established, its ability to modulate PP2A activity in other contexts, such as the dephosphorylation of the NF-κB p65 subunit, has been reported. This suggests a potential mechanism that warrants further investigation in the context of neurodegenerative diseases.
Neurotransmitter System Interactions (e.g., 5-HT1A receptors)
This compound exhibits significant interactions with neurotransmitter systems, particularly the serotonergic system, by acting on 5-hydroxytryptamine 1A (5-HT1A) receptors plos.orgresearchgate.net. Research has demonstrated that this compound can elicit antidepressant-like effects in preclinical models. These effects are believed to be mediated through its interaction with 5-HT1A receptors, as the antidepressant-like activity of this compound can be reversed by the administration of a 5-HT1A receptor antagonist, WAY 100635 miloa.eu. This suggests that the therapeutic potential of this compound in mood disorders may be closely linked to its modulation of the serotonergic system.
Suppression of Neuroinflammation
This compound has been shown to possess potent anti-inflammatory properties within the central nervous system. It can suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain. In preclinical models of Alzheimer's disease, this compound treatment has been found to prevent the activation of microglia and astrocytes researchgate.net.
Furthermore, this compound can reduce the production of pro-inflammatory cytokines. Studies have shown that it can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the brain of Alzheimer's disease-like mice researchgate.net. This reduction in inflammatory mediators is associated with the inhibition of the phosphorylation and degradation of IκBα, a key step in the NF-κB signaling pathway, which is a critical regulator of the inflammatory response researchgate.net.
Mitigation of Mitochondrial Dysfunction
This compound contributes to the protection of neuronal cells by mitigating mitochondrial dysfunction. One of the key mechanisms is through the activation of the Nrf2/GPX4 signaling pathway, which helps to inhibit ferroptosis, a form of iron-dependent programmed cell death. In studies using HT-22 neuronal cells, this compound pretreatment was found to significantly reduce glutamate-induced cell death by preventing the decrease in mitochondrial membrane potential and the increase in cellular iron content.
Additionally, this compound helps to maintain mitochondrial integrity by reducing oxidative stress. It achieves this by decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while preserving the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD) plos.org. By protecting mitochondria from oxidative damage and preserving their function, this compound supports neuronal survival and function.
Cognitive Enhancement in Preclinical Models of Neurodegenerative Diseases
This compound has demonstrated significant potential for cognitive enhancement in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. In a mouse model of Alzheimer's-like pathology induced by aluminum chloride (AlCl3) and D-galactose, treatment with this compound effectively ameliorated cognitive impairment researchgate.net.
The cognitive benefits of this compound have been observed across a range of behavioral tests designed to assess different aspects of learning and memory.
| Behavioral Test | This compound Effect | Observed Outcome |
|---|---|---|
| Morris Water Maze | Improved spatial learning and memory | Reduced escape latency and increased time spent in the target quadrant. |
| Y-Maze | Enhanced spatial working memory | Increased spontaneous alternation percentage. |
| Novel Object Recognition | Improved recognition memory | Increased time spent exploring the novel object. |
| Nest Building | Ameliorated deficits in activities of daily living | Improved nest construction scores. |
| Open Field | No significant effect on locomotor activity | Indicates that cognitive improvements are not due to hyperactivity. |
These findings suggest that this compound can reverse or attenuate cognitive deficits associated with neurodegenerative conditions, highlighting its therapeutic potential.
Cardiovascular Regulatory Mechanisms of this compound
Vasorelaxant and Anti-hypertensive Effects
This compound exerts significant vasorelaxant and anti-hypertensive effects, contributing to its cardiovascular protective properties plos.org. It has been shown to induce relaxation of blood vessels, which is a key mechanism in lowering blood pressure.
The vasorelaxant action of this compound is, in part, mediated by its influence on the nitric oxide (NO) signaling pathway. This compound can increase the generation of nitric oxide synthase (NOS), the enzyme responsible for producing NO in vascular endothelial cells researchgate.net. NO is a potent vasodilator that, upon its release from the endothelium, diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation and vasodilation miloa.eu.
Furthermore, the anti-hypertensive effects of this compound are also linked to its ability to modulate calcium channels in vascular smooth muscle cells. By regulating calcium influx, this compound can influence vascular tone and contribute to the lowering of blood pressure.
Anti-arrhythmic Properties
This compound has demonstrated significant anti-arrhythmic potential in various experimental models. Its mechanism of action is primarily linked to the modulation of key cardiac ion channels. Research has shown that this compound can reduce arrhythmias induced by various agents, with some studies suggesting its effects are more potent than the Class I anti-arrhythmic drug, quinidine. nih.govnih.gov
The primary electrophysiological effects of this compound involve the blockade of cardiac calcium (Ca²⁺) and sodium (Na⁺) currents. Specifically, it has been found to inhibit the late sodium current (INaL) and the L-type calcium current (ICaL) in a concentration-dependent manner. nih.govnih.govconsensus.appresearchgate.net This dual-channel blockade contributes to a reduction in the action potential amplitude (APA) and the maximum depolarization velocity (Vmax), along with a shortening of the action potential duration (APD). nih.govnih.govconsensus.appresearchgate.net These actions are crucial for its ability to eliminate afterdepolarizations, which are abnormal depolarizations that can trigger cardiac arrhythmias. consensus.appresearchgate.net
Studies using isolated rabbit left ventricular myocytes have confirmed that this compound effectively eliminates both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) by inhibiting INaL and ICaL. consensus.appresearchgate.net Furthermore, this compound has an inhibitory effect on stretch-induced arrhythmias, which is achieved by blocking ion channels activated by mechanical stretch. nih.govnih.gov
Table 1: Electrophysiological Effects of this compound on Cardiac Myocytes
| Parameter | Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Arrhythmia Reduction | Suppresses drug- and stretch-induced arrhythmias | Blockade of Ca²⁺ and Na⁺ currents | nih.govnih.gov |
| Action Potential Duration (APD) | Shortened | Inhibition of INaL and ICaL | consensus.appresearchgate.net |
| Action Potential Amplitude (APA) | Reduced | Inhibition of INaL and ICaL | consensus.appresearchgate.net |
| Max Depolarization Velocity (Vmax) | Reduced | Blockade of Na⁺ currents | nih.govnih.gov |
| Afterdepolarizations (EADs, DADs) | Eliminated | Inhibition of INaL and ICaL | consensus.appresearchgate.net |
Attenuation of Vascular Remodeling Processes
Vascular remodeling, a process involving structural changes in blood vessels, is a key pathological feature of cardiovascular diseases like hypertension. This compound has been shown to inhibit key events in vascular remodeling, particularly the proliferation of vascular smooth muscle cells (VSMCs).
Research has demonstrated that this compound can inhibit the proliferation of porcine coronary arterial smooth muscle cells (CASMCs) induced by agonists such as angiotensin II and phenylephrine (B352888). researchgate.netfrontiersin.org This anti-proliferative effect is concentration-dependent and is associated with the downregulation of several key signaling molecules. researchgate.netfrontiersin.org Specifically, this compound decreases the overexpression of growth factors, including platelet-derived growth factor-beta (PDGF-β) and basic fibroblast growth factor (bFGF). researchgate.netfrontiersin.org Furthermore, it reduces the expression of proto-oncogenes like c-fos and c-myc, as well as heat shock protein 70 (hsp70), all of which play roles in cell growth and proliferation. researchgate.netfrontiersin.org
By inhibiting the proliferation of VSMCs, this compound helps to attenuate the structural changes in the vessel wall that contribute to vascular remodeling and the progression of cardiovascular disease.
Table 2: Effects of this compound on Vascular Smooth Muscle Cell Proliferation
| Cellular Process | Effect of this compound | Molecular Targets | Reference |
|---|---|---|---|
| VSMC Proliferation | Inhibition | Downregulation of PDGF-β, bFGF, c-fos, c-myc, hsp70 | researchgate.netfrontiersin.org |
Amelioration of Ventricular Hypertrophy
Ventricular hypertrophy, an enlargement of the heart muscle, is a common adaptive response to chronic pressure overload that can lead to heart failure. This compound has shown promise in ameliorating this condition through multiple mechanisms.
Studies in rat models have shown that this compound can reduce left ventricular hypertrophy by noncompetitively inhibiting calcium influx and blocking α1-adrenergic receptors. It also improves the activity of the myocardial calcineurin calcium pump and alleviates intracellular calcium overload, which are key factors in the hypertrophic response. More recent research has identified a novel mechanism involving mitochondrial function. This compound was found to ameliorate pathological cardiac hypertrophy by activating Cytochrome c Oxidase Subunit 6A2 (COX6A2). nih.gov This activation of the this compound-COX6A2 signaling axis enhances mitochondrial function and helps maintain mitochondrial homeostasis, thereby suppressing the hypertrophic process. nih.gov In mouse models of pathological cardiac hypertrophy, intervention with this compound significantly improved both cardiac structure and function. nih.gov
Table 3: Mechanisms of this compound in Ameliorating Ventricular Hypertrophy
| Mechanism | Effect | Model System | Reference |
|---|---|---|---|
| Activation of COX6A2 | Enhances mitochondrial function and homeostasis | Mouse model (transverse aortic constriction), H9C2 cells | nih.gov |
| Calcium Influx Inhibition | Noncompetitively inhibits Ca²⁺ influx | Rat model | |
| α1-Receptor Blockade | Blocks α1-adrenergic receptors | Rat model | |
| Calcineurin Calcium Pump | Improves activity, alleviates Ca²⁺ overload | Rat model |
Other Investigated Biological Activities of this compound
Antidiabetic and Hypolipidemic Effects
This compound has been investigated for its potential to manage type 2 diabetes (T2DM) and associated hyperlipidemia. Research indicates that its therapeutic effects are mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.govnih.govconsensus.appnih.gov
In vitro studies using L6 rat skeletal muscle cells showed that this compound significantly increased the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake. nih.govnih.govconsensus.app This effect was found to be dependent on AMPK, as it was blocked by an AMPK inhibitor. consensus.appnih.gov In vivo studies using KK-Ay mice, a model for T2DM with metabolic disorders, demonstrated that treatment with this compound for four weeks led to reduced fasting blood glucose, decreased serum insulin levels, and lower body weight. nih.govnih.gov This was accompanied by increased levels of GLUT4 protein in skeletal muscle and white adipose tissue. nih.govnih.gov
The hypolipidemic activity of this compound is linked to its ability to downregulate key proteins involved in lipogenesis. It causes a significant decrease in the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.govconsensus.app Additionally, it reduces the activity of acetyl-CoA carboxylase (ACC) by increasing its phosphorylation, which is an inhibitory modification. nih.govnih.govconsensus.app
Table 4: Antidiabetic and Hypolipidemic Mechanisms of this compound
| Activity | Mechanism | Key Molecular Targets | Reference |
|---|---|---|---|
| Antidiabetic | Activation of AMPK pathway | AMPK, GLUT4 | nih.govnih.govconsensus.app |
| Increased glucose uptake | GLUT4 translocation | nih.govnih.govconsensus.app | |
| Hypolipidemic | Inhibition of lipogenesis | PPARγ, SREBP-1c, p-ACC | nih.govnih.govconsensus.app |
Antifibrotic Properties
This compound exhibits significant antifibrotic effects in various tissues, including the lungs and kidneys. Its mechanism of action largely involves the modulation of inflammatory and fibrotic signaling pathways, particularly those involving transforming growth factor-beta (TGF-β).
In a mouse model of bleomycin-induced pulmonary fibrosis, this compound administration markedly suppressed the increase in hydroxyproline content, a key component of collagen, and reduced histological lung injury. consensus.appnih.gov The protective mechanism involved enhancing the activity of the antioxidant enzyme superoxide dismutase (SOD) and decreasing levels of the oxidative stress marker malondialdehyde (MDA). consensus.appnih.gov Crucially, this compound also inhibited the overexpression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the potent pro-fibrotic cytokine TGF-β1. consensus.appnih.gov
In the context of renal fibrosis, studies using spontaneously hypertensive rats (SHRs) have shown that this compound effectively reduces renal injury and the deposition of extracellular matrix components like collagen I and collagen III. nih.govnih.gov This renoprotective effect is mediated by the inhibition of the TGF-β1/Smad2/3 signaling pathway, a central pathway in the development of fibrosis in numerous organs. nih.govnih.gov this compound treatment led to a significant reduction in the expression of TGF-β1 and the phosphorylation of its downstream effectors, Smad2 and Smad3, in the kidney tissue of these rats. nih.govnih.gov
Table 5: Antifibrotic Mechanisms of this compound
| Fibrosis Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Pulmonary Fibrosis (Bleomycin-induced) | Reduced hydroxyproline, decreased lung injury | Antioxidant effects (↑SOD, ↓MDA), Inhibition of TNF-α and TGF-β1 overexpression | consensus.appnih.gov |
| Renal Fibrosis (Spontaneously Hypertensive Rats) | Reduced collagen deposition, ameliorated renal injury | Inhibition of the TGF-β1/Smad2/3 signaling pathway | nih.govnih.gov |
Antiviral Activities (e.g., Anti-HIV)
This compound, as a member of the bisbenzylisoquinoline alkaloid family, has been identified as possessing anti-HIV activity. frontiersin.orgnih.gov Initial research into alkaloids from Nelumbo nucifera (lotus) revealed potent anti-HIV properties in related compounds, which prompted the investigation of this compound. frontiersin.orgnih.gov
Subsequent studies confirmed its antiviral potential. In an in vitro model using H9 cells infected with HIV-1, this compound demonstrated significant anti-HIV activity. The effective concentration (EC₅₀) was less than 0.8 µg/ml, with a cytotoxic concentration (IC₅₀) of less than 5.17 µg/ml, resulting in a therapeutic index (TI) greater than 0.6. frontiersin.orgnih.gov This indicates that the compound can inhibit viral activity at concentrations lower than those that cause significant toxicity to the host cells.
The structural characteristics of bisbenzylisoquinoline alkaloids, such as this compound, are believed to contribute to their strong anti-HIV activities. frontiersin.org These findings suggest that this compound and its analogues could serve as valuable lead compounds for the development of new antiretroviral agents. frontiersin.org
Table 6: Anti-HIV Activity of this compound
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| EC₅₀ (Effective Concentration) | <0.8 µg/ml | H9 cells infected with HIV-1 | frontiersin.orgnih.gov |
| IC₅₀ (Cytotoxic Concentration) | <5.17 µg/ml | H9 cells | frontiersin.orgnih.gov |
| TI (Therapeutic Index) | >0.6 | Calculated from EC₅₀ and IC₅₀ | frontiersin.orgnih.gov |
Immunomodulatory Properties on Immune Cell Function
This compound, a bisbenzylisoquinoline alkaloid, demonstrates significant immunomodulatory effects by influencing the function of various immune cells. Its activity is largely centered on the inhibition of key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a critical role in regulating immune responses. Research has elucidated its impact on several immune cell types, including microglia, T cells, and related myeloid cells like osteoclasts.
Inhibition of Microglial Activation
Microglia, the resident immune cells of the central nervous system, are key players in neuroinflammation. This compound has been shown to effectively suppress the activation of microglial cells. In experimental models using lipopolysaccharide (LPS) to induce an inflammatory response, this compound treatment leads to a significant reduction in the production and release of pro-inflammatory mediators.
Specifically, this compound, along with related alkaloids such as liensinine and neferine, has been observed to inhibit the release of nitric oxide (NO) and key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), from activated microglial cells nih.gov. This suppressive effect extends to the intracellular production of reactive oxygen species (ROS), highlighting its role as a potent antioxidant within the neural environment.
The molecular mechanism underlying these effects is the inhibition of the NF-κB pathway. This compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm mdpi.com. By stabilizing IκBα, this compound blocks the nuclear translocation of NF-κB, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) nih.gov.
Table 1: Effects of this compound on Microglial Function
| Cell Type | Stimulus | Effect of this compound | Molecular Mechanism |
|---|---|---|---|
| Microglia | Lipopolysaccharide (LPS) | Decreased production of NO, TNF-α, IL-1β, IL-6 | Inhibition of IκBα phosphorylation and degradation, leading to NF-κB pathway suppression nih.govmdpi.com |
| Microglia | Lipopolysaccharide (LPS) | Decreased intracellular ROS production | Direct scavenging activity and inhibition of inflammatory pathways |
Modulation of T Cell-Mediated Immunity
Recent research has uncovered a novel immunomodulatory role for this compound in the context of T-cell malignancies. While not directly impacting the activation or proliferation of healthy T cells, this compound sensitizes malignant T cells to immune-mediated clearance by Natural Killer (NK) cells nih.gov.
This effect is mediated through the inhibition of mitophagy, a cellular process that removes damaged mitochondria. This compound treatment induces ROS-dependent mitochondrial damage in malignant T cells while simultaneously blocking the mitophagy pathway via peroxiredoxin 1 (PRDX1) nih.gov. This leads to an accumulation of mitochondrial DNA (mtDNA) in the cytoplasm. The cytosolic mtDNA is then detected by the cGAS-STING DNA-sensing pathway, which triggers an immune response. Activation of this pathway enhances the expression of activating ligands on the surface of the T-cell malignancy, making them recognizable targets for NK cells. Consequently, this compound promotes NK cell infiltration and the subsequent apoptosis of the cancerous T cells nih.gov.
This mechanism highlights a sophisticated immunomodulatory function, where this compound does not broadly suppress or activate the immune system but rather modifies tumor cells to become more susceptible to existing immune surveillance mechanisms.
Table 2: Effects of this compound on T Cell Malignancies and NK Cell Interaction
| Cell Type | Effect of this compound | Molecular Mechanism | Outcome |
|---|---|---|---|
| T-cell Malignancies (Jurkat, Molt4, Hut102) | Promotes cytosolic mtDNA accumulation | Induces ROS-dependent mitochondrial damage; Inhibits mitophagy via PRDX1 nih.gov | Activation of cGAS-STING pathway |
| Natural Killer (NK) cells | Enhanced clearance of T-cell malignancies | Increased expression of activating ligands on tumor cells nih.gov | Increased apoptosis of malignant T cells |
Suppression of Osteoclast Differentiation
Osteoclasts are myeloid-lineage cells responsible for bone resorption and are closely related to macrophages. Their differentiation and function are tightly linked to the immune system. This compound has been found to suppress the formation of mature multinuclear osteoclasts induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
This inhibitory effect is primarily achieved by blocking the NF-κB signaling pathway. This compound prevents the nuclear translocation of the p65 subunit of NF-κB in osteoclast precursor cells. This action, in turn, downregulates the expression of crucial transcription factors necessary for osteoclast differentiation, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. Molecular docking analyses have suggested a high binding affinity of this compound to the NF-κB p65 protein, supporting the hypothesis that it directly interferes with this pathway to inhibit osteoclastogenesis.
Research Methodologies and Preclinical Models in Isoliensinine Studies
In Vitro Cellular Models
In vitro cellular models are fundamental to understanding the direct impact of Isoliensinine (B150267) on various cell types. These models range from established cancer cell lines to primary cultures and immortalized non-cancerous cells, providing insights into specific mechanisms and cellular pathways.
Diverse Cancer Cell Lines for Antineoplastic Research
Numerous cancer cell lines have been utilized to investigate the antineoplastic potential of this compound. Studies have demonstrated its inhibitory effects on the proliferation of various cancer cells. For instance, this compound has shown activity against cervical cancer cell lines, including SiHa, HeLa, Caski, and C33A, inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis. nih.govnih.gov This effect in cervical cancer cells is associated with the upregulation of p21 expression and downregulation of CDK2 and cyclin E, as well as the inhibition of the AKT/GSK3α pathway. nih.govnih.gov
This compound has also been studied in hepatocellular carcinoma (HCC) cells, where it has been shown to selectively induce apoptosis by inhibiting NF-κB activity and the constitutive phosphorylation of p65. nih.govfrontiersin.org In triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, MDA-MB-436, and MDA-MB-468, this compound has demonstrated antitumor effects, including the induction of apoptosis through increased ROS generation and activation of the p38 MAPK/JNK pathway. nih.govfrontiersin.orgresearchgate.netmedchemexpress.com
Studies on lung adenocarcinoma (LUAD) cell lines, including H1299, A549, and H1650, have shown that this compound inhibits proliferation, migration, and invasion. frontiersin.org The half-maximal inhibitory concentration (IC50) values for this compound in these LUAD cell lines range from 6.98 µM to 17.24 µM at 48 hours. frontiersin.org Colorectal cancer cells, such as HCT-15, have also been used to show that this compound can enhance the uptake and efficacy of cisplatin (B142131). nih.govfrontiersin.org Furthermore, prostate cancer cell lines, including LNCaP, DU-145, and PC-3, have been used to evaluate the growth inhibitory and anti-migration activities of this compound, noting its ability to induce apoptosis and autophagy. ingentaconnect.com
The following table summarizes some of the cancer cell lines used in this compound research and observed effects:
| Cancer Cell Line | Cancer Type | Observed Effects | Relevant Pathways/Mechanisms |
| SiHa, HeLa, Caski, C33A | Cervical Cancer | Inhibited proliferation, G0/G1 cell cycle arrest, apoptosis induction | Upregulation of p21, downregulation of CDK2/cyclin E, AKT/GSK3α inhibition |
| Huh-7 | Hepatocellular Carcinoma | Apoptosis induction | NF-κB inhibition, p65 dephosphorylation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis induction | Increased ROS, p38 MAPK/JNK activation |
| H1299, A549, H1650 | Lung Adenocarcinoma | Inhibited proliferation, migration, invasion | APEX1 inhibition, ROS production modulation frontiersin.org |
| HCT-15 | Colorectal Cancer | Enhanced cisplatin uptake and efficacy, ROS-mediated apoptosis | MAPK/PI3K/AKT pathway activation frontiersin.org |
| LNCaP, DU-145, PC-3 | Prostate Cancer | Growth inhibition, anti-migration, apoptosis, autophagy | 5-α-reductase and AR inhibition, PI3K/AKT pathway ingentaconnect.com |
| MCF-7, PC-3, Hep3B, A549, H1299, LO2 | Various Cancer Types | Autophagy induction, selective cancer cell death in an autophagy-mediated manner | AMPK–TSC2–mTOR signaling pathway activation nih.govfrontiersin.orgresearchgate.netfrontiersin.org |
Primary Cell Cultures and Immortalized Non-Cancerous Cell Lines for Specific Mechanisms
Beyond cancer, this compound's effects have been explored in non-cancerous cell models to understand specific mechanisms. Primary glomerular cells have been isolated and cultured to investigate the protective effects of this compound against high glucose-induced damage, showing weakened NADPH oxidase activity. nih.govfrontiersin.org Immortalized non-cancerous cell lines, such as BEAS-2B (human bronchial epithelial cells), have been used as controls in studies evaluating the selective toxicity of this compound towards cancer cells. frontiersin.org Studies have shown that this compound exhibits significantly higher IC50 values in BEAS-2B cells compared to LUAD cell lines, suggesting a degree of selectivity. frontiersin.org Mouse embryonic fibroblasts (MEFs) have also been used to demonstrate this compound's ability to induce autophagy-resistant cell death by activating the AMPK–TSC2–mTOR pathway. nih.govfrontiersin.orgfrontiersin.org
Immune Cell Models (e.g., Macrophages, Microglial Cells)
Immune cell models, particularly macrophages and microglial cells, have been employed to study the anti-inflammatory properties of this compound. Microglial cells, which are the resident macrophage-like cells in the central nervous system, and macrophages play crucial roles in neuroinflammation and other inflammatory processes. dntb.gov.uafrontiersin.orgnih.gov Studies using LPS-activated microglial cells have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, IL-6, and TNF-α. researchgate.net This anti-neuroinflammatory effect is mediated, at least in part, by blocking the NF-κB signaling pathway and reducing the production of reactive oxygen species (ROS). researchgate.net
Neuronal and Glial Cell Culture Systems
Neuronal and glial cell culture systems are valuable tools in neuroscience research, allowing for the investigation of cellular and molecular mechanisms in a controlled environment. mdpi.comnih.govspringernature.com While the provided search results mention the use of microglial cells (a type of glial cell) to study this compound's anti-neuroinflammatory effects dntb.gov.uaresearchgate.net, direct studies specifically detailing the use of primary neuronal cultures or other glial cell types (like astrocytes or oligodendrocytes) with this compound were not prominently found within the search results provided. However, the broader context of neuroscience research utilizing these cell types is well-established. mdpi.comnih.govspringernature.combiorxiv.org
Vascular Endothelial and Smooth Muscle Cell Lines
Vascular endothelial cells (ECs) and vascular smooth muscle cells (SMCs) are critical components of the vascular system and are involved in various cardiovascular diseases. mdpi.com301hospital.com.cn this compound has been investigated for its effects on these cell types. Studies using ECV304 human umbilical vein endothelial cells have shown that this compound can protect against H2O2-induced inhibition of cell activity and reverse abnormal morphological changes. frontiersin.orgfrontiersin.org This protective effect is linked to increased generation of nitric oxide synthase (NOS), leading to increased release of NO from endothelial cells. frontiersin.orgfrontiersin.org Porcine coronary arterial smooth muscle cells have been used to demonstrate that this compound can inhibit their proliferation induced by agents like phenylephrine (B352888) and angiotensin II. frontiersin.orgmedchemexpress.comfrontiersin.org The mechanisms involved include decreasing the overexpression of growth factors (PDGF-β, bFGF) and protooncogenes (c-fos, c-myc). medchemexpress.com
Ex Vivo Tissue and Organ Preparations
Ex vivo tissue and organ preparations offer a research model that retains some of the complex cellular interactions and tissue architecture of the in vivo environment while allowing for controlled experimental manipulation. mdpi.comoatext.com These models bridge the gap between in vitro cell cultures and in vivo animal studies. While the provided search results mention in vivo studies in animals like mice and rats to clarify the metabolic process and evaluate effects on organs like the liver, lung, and kidney nih.govfrontiersin.orgfrontiersin.orgijper.orgresearchgate.netresearchgate.net, specific details regarding the use of ex vivo tissue or organ preparations (where tissue is removed and studied in a culture medium) for this compound research were not extensively detailed in the provided snippets. However, the general utility of ex vivo models for studying drug efficacy and tissue-specific responses is recognized in preclinical research. mdpi.comoatext.com Studies on hypertensive renal injury in spontaneously hypertensive rats (SHRs) involved the analysis of kidney tissues after this compound treatment, including histological assessment and gene expression profiling, which can be considered a form of ex vivo analysis of previously treated tissue. researchgate.netresearchgate.net
Preclinical In Vivo Animal Models
Preclinical in vivo animal models are crucial for evaluating the potential efficacy and mechanisms of action of compounds like this compound in a complex biological system. These models aim to mimic aspects of human diseases, providing valuable insights before potential clinical translation.
Murine Xenograft Models for Tumor Growth Inhibition
Murine xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, are widely used to assess the in vivo antitumor activity of potential therapeutic agents. Studies have investigated the effects of this compound in such models.
For instance, this compound has been shown to attenuate tumor growth in a murine xenograft model using A549 lung adenocarcinoma cells. In this model, this compound treatment resulted in lower tumor volume and weight compared to control groups. The mechanism was linked to this compound's interaction with APEX1, leading to inhibited APEX1 protein levels and increased reactive oxygen species (ROS) generation. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Previous research also indicated that this compound induced cell apoptosis in xenograft hepatocellular carcinoma (HCC) tissues in vivo, as demonstrated by a caspase-3 activity assay. spandidos-publications.com
Induced Acute Lung Injury and Sepsis Models
Acute Lung Injury (ALI) and sepsis are complex inflammatory conditions often studied using induced animal models. Lipopolysaccharide (LPS) is commonly used to induce ALI and sepsis in rodents, mimicking key aspects of the human conditions.
This compound has demonstrated protective properties against LPS-induced ALI and sepsis in rats. Treatment with this compound significantly improved lung tissue architecture and reduced the wet/dry weight ratio, an indicator of pulmonary edema. ijper.orgijper.org Furthermore, this compound treatment inhibited the cascade of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-10. ijper.orgijper.org The compound also exhibited antioxidant effects by increasing the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) while decreasing malondialdehyde (MDA) concentration. ijper.orgijper.org These findings suggest that this compound may lessen LPS-induced lung injury by suppressing pro-inflammatory and oxidative stress markers. ijper.orgijper.org
Genetically Engineered and Induced Neurodegenerative Disease Models (e.g., Transgenic Mice, C. elegans)
Neurodegenerative diseases, such as Alzheimer's disease (AD), are often studied using genetically engineered animal models that express human disease-related proteins or induced models that mimic aspects of neurotoxicity. Caenorhabditis elegans (C. elegans), a nematode, is also utilized due to its simple structure, short lifespan, and ease of genetic manipulation. nih.govnih.govfrontiersin.org
While some studies have focused on related alkaloids like liensinine (B1675319) and neferine (B1663666) in transgenic C. elegans models expressing amyloid-beta (Aβ) to study neuroprotection nih.govresearchgate.net, specific research on this compound in genetically engineered or induced neurodegenerative disease models like transgenic mice or C. elegans is less extensively documented in the provided search results. However, a review mentions that this compound ameliorates Alzheimer's disease in a mouse model researchgate.net, and another study investigated this compound's effect on cognitive dysfunction in AlCl3/D-gal-induced AD-like mice, suggesting an inhibition of the calcium signaling pathway. researchgate.net
Metabolic Syndrome and Hyperlipidemia Animal Models
Metabolic syndrome and hyperlipidemia are conditions characterized by metabolic dysregulation. Animal models, often induced by specific diets, are used to study these conditions and evaluate potential therapeutic interventions. d-nb.infonih.govnih.govglobalresearchonline.net
This compound has shown potential in alleviating type 2 diabetes associated with hyperlipidemia in KK-Ay mice. acs.org In this model, this compound treatment led to a significant decrease in the expression of lipogenesis proteins such as PPARγ and SREBP-1c. acs.org It also decreased the activity of acetyl-CoA carboxylase (ACC) by increasing the phospho-ACC level. acs.org The antidiabetic effects of this compound in this model are suggested to involve the regulation of GLUT4, SREBP-1c, PPARγ, AMPK phosphorylation, and ACC phosphorylation. acs.org
Advanced Cellular and Molecular Assays
Beyond in vivo studies, advanced cellular and molecular assays are employed to dissect the precise mechanisms by which this compound exerts its effects at the cellular and molecular levels.
Studies on this compound have utilized various cellular and molecular techniques. For example, in lung adenocarcinoma cells, CCK8 assays, colony formation assays, transwell assays, and flow cytometry assays were used to investigate the biological functions of this compound, including its effects on proliferation, migration, invasion, cell cycle, and apoptosis. nih.govresearchgate.netresearchgate.netfrontiersin.org DARTS assay was employed to validate this compound targets. nih.govresearchgate.netresearchgate.netfrontiersin.org Molecular docking studies have been used to predict and confirm the interaction of this compound with target proteins, such as APEX1 and AKT. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govingentaconnect.comnih.gov
In cervical cancer cells, CCK-8, flow cytometry, western blotting, and reverse transcription-PCR (RT-PCR) were used to assess the effects of this compound on cell proliferation, cell cycle, and apoptosis, and to elucidate the underlying molecular mechanisms, including the AKT/GSK3α pathway. nih.govingentaconnect.com
Cell viability assays, such as CCK-8, are commonly used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. nih.govresearchgate.netresearchgate.netfrontiersin.org
Studies investigating the effects of this compound on acute lung injury and sepsis have utilized techniques such as ELISA to measure inflammatory cytokine levels and light microscopy for histopathological examination of lung tissue. ijper.orgijper.org Biochemical assays were also performed to assess oxidative stress markers like SOD, CAT, GPx, and MDA, as well as blood serum markers such as ALT, AST, ALP, and hsCRP. ijper.orgijper.org
In the context of metabolic syndrome and hyperlipidemia, cellular studies have investigated the effect of this compound on GLUT4 translocation in L6 cells. acs.org Western blotting was used to analyze the expression and phosphorylation levels of proteins involved in lipogenesis and glucose metabolism, including PPARγ, SREBP-1c, AMPK, and ACC. acs.org
Cellular assays have also been used to study the effects of this compound on stress-induced hair greying, including the measurement of intracellular Ca²⁺ concentration and P-PKA substrate levels, suggesting an interaction with the β2-adrenoceptor. researchgate.net
Data from selected studies are presented in the following tables:
| Model Type | Animal Model Used | Key Findings | Relevant Assays/Techniques Used | Source |
| Tumor Growth Inhibition | Murine Xenograft (A549 lung adenocarcinoma) | Attenuated tumor growth (decreased volume and weight). nih.govfrontiersin.orgresearchgate.netresearchgate.net Inhibited APEX1, increased ROS. nih.govresearchgate.netresearchgate.net | Immunohistochemistry, Western blotting (for APEX1). nih.gov CCK8, colony formation, transwell, flow cytometry, DARTS assay, molecular docking (in vitro). nih.govresearchgate.netresearchgate.netfrontiersin.org | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Acute Lung Injury and Sepsis | LPS-induced rat model | Enhanced lung tissue architecture, decreased wet/dry weight ratio. ijper.orgijper.org Inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10). ijper.orgijper.org Increased SOD, CAT, GPx; decreased MDA. ijper.orgijper.org Lower ALT, AST, ALP, hsCRP. ijper.orgijper.org | ELISA (cytokines), light microscopy (histopathology), biochemical assays (oxidative stress markers, serum markers). ijper.orgijper.org | ijper.orgijper.org |
| Metabolic Syndrome/Hyperlipidemia | KK-Ay mice | Decreased lipogenesis protein expression (PPARγ, SREBP-1c). acs.org Decreased ACC activity (increased phospho-ACC). acs.org Regulated GLUT4. acs.org | Western blotting (PPARγ, SREBP-1c, AMPK, ACC phosphorylation). acs.org GLUT4 translocation assay (in vitro). acs.org | acs.org |
Cell Viability, Proliferation, and Colony Formation Assays
Cell viability and proliferation assays are fundamental methods used to assess the direct impact of this compound on cell growth. The Cell Counting Kit-8 (CCK-8) assay is commonly employed to measure cell viability after this compound treatment nih.govfrontiersin.orgnih.govresearchgate.netnih.gov. Studies have shown that this compound can dose-dependently inhibit the proliferation of various cancer cell lines, including cervical cancer (C33A, Caski, HeLa, SiHa), lung adenocarcinoma (H1299, A549, H1650), gastric cancer (HGC27, AGS), and colorectal cancer (HCT-15) nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.netnih.govacademicjournals.org.
Colony formation assays are used to evaluate the long-term effect of this compound on the reproductive viability of cancer cells, measuring their ability to form colonies from single cells nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govacademicjournals.org. Results from these assays consistently show that this compound significantly inhibits the colony-forming ability of cancer cells in a dose-dependent manner nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govacademicjournals.org. For instance, in cervical cancer cells, small doses of this compound (2–8 µM) were sufficient to significantly inhibit colony formation nih.gov.
Table 1 shows representative IC50 values of this compound in different cancer cell lines, indicating the concentration required to inhibit cell viability by 50%.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Source |
| HeLa | 13.45 | 11.04 | - | nih.gov |
| Caski | 10.27 | 7.26 | - | nih.gov |
| C33A | - | Decreased to 12.49% viability at 25 µM | Decreased to 3.2% viability at 25 µM | nih.gov |
| SiHa | - | Decreased to 39.66% viability at 25 µM | Decreased to 13.13% viability at 25 µM | nih.gov |
| H1299 (LUAD) | - | 6.98 | - | frontiersin.orgnih.gov |
| A549 (LUAD) | - | 17.24 | - | frontiersin.orgnih.gov |
| H1650 (LUAD) | - | 16.00 | - | frontiersin.orgnih.gov |
| BEAS-2B (Normal Bronchial Epithelial) | - | 28.65 | - | frontiersin.orgnih.gov |
| MDA-MB-231 (TNBC) | 108.1 | 22.78 | 18.34 | researchgate.net |
| MCF-10A (Normal Breast Epithelial) | 151 | 86.22 | 63.89 | researchgate.net |
| HCT-15 (Colorectal Cancer) | 12.0 ± 1.5 | - | - | academicjournals.org |
Cell Cycle Distribution Analysis
Flow cytometry is a key technique for analyzing the effect of this compound on the cell cycle distribution nih.govfrontiersin.orgnih.govresearchgate.net. This method allows researchers to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. For example, this compound treatment has been shown to induce G0/G1 phase arrest in cervical cancer cells (C33A, Caski) and lung adenocarcinoma cells (H1299, A549) nih.govfrontiersin.orgnih.gov. In triple-negative breast cancer cells (MDA-MB-231), this compound selectively induced G1 phase arrest frontiersin.orgresearchgate.net. This arrest is often accompanied by changes in the expression levels of cell cycle regulatory proteins such as p21, CDK2, and Cyclin E nih.govresearchgate.net.
Apoptosis Detection Methods (e.g., Annexin V Staining, Caspase Activity)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells sigmaaldrich.combiocompare.comnih.gov. Various methods are used to detect this compound-induced apoptosis in preclinical studies, including Annexin V-FITC/PI staining followed by flow cytometry and assessment of caspase activity nih.govfrontiersin.orgnih.govsigmaaldrich.combiocompare.comnih.govresearchgate.nettandfonline.comwindows.net.
Annexin V staining is used to detect the externalization of phosphatidylserine, an early event in apoptosis sigmaaldrich.combiocompare.comnih.gov. Propidium iodide (PI) staining is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells nih.govresearchgate.net. Flow cytometry analysis of Annexin V/PI staining has shown that this compound treatment increases the percentage of apoptotic cells in various cancer cell lines, including cervical cancer and lung adenocarcinoma cells nih.govfrontiersin.orgnih.govresearchgate.net.
Caspases are a family of proteases that play a central role in the execution of apoptosis sigmaaldrich.combiocompare.com. Assays measuring caspase activity, such as Caspase-3, Caspase-8, and Caspase-9 activity assays, are used to confirm the involvement of the caspase pathway in this compound-induced apoptosis nih.govfrontiersin.orgtandfonline.com. Studies have shown that this compound can activate caspases, including cleaved Caspase-9, contributing to its pro-apoptotic effects nih.govfrontiersin.org. This compound has also been reported to induce apoptosis via the mitochondrial pathway, involving the downregulation of Bcl-2 and upregulation of Bax, cleaved caspase3, cleaved caspase9, and PARP-1 in triple-negative breast cancer cells frontiersin.org. Cleaved PARP is another marker of apoptosis that is often assessed by Western blot frontiersin.orgnih.govresearchgate.net.
Cellular Migration and Invasion Assays
Cellular migration and invasion assays are used to evaluate the potential of this compound to inhibit the metastatic capabilities of cancer cells frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net. Transwell assays are a common method for assessing both migration (without Matrigel) and invasion (with Matrigel) frontiersin.orgnih.govresearchgate.net. In these assays, cells are placed in the upper chamber of a Transwell insert and allowed to migrate or invade through a porous membrane towards a chemoattractant in the lower chamber.
Studies using Transwell assays have shown that this compound can dose-dependently inhibit the migration and invasion of lung adenocarcinoma cells (H1299, A549) and gastric cancer cells (HGC27, AGS) frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net. Wound healing assays are another method used to assess cell migration, measuring the ability of cells to close a scratch wound in a cell monolayer researchgate.netnih.gov. These assays have also indicated that this compound suppresses the migratory capacity of cancer cells researchgate.netnih.gov.
Gene Expression Profiling (e.g., RT-PCR, qRT-PCR)
Gene expression profiling techniques, such as reverse transcription polymerase chain reaction (RT-PCR) and quantitative real-time RT-PCR (qRT-PCR), are used to investigate the effects of this compound on the mRNA levels of specific genes involved in various cellular processes nih.govfrontiersin.orgnih.govnih.govnih.govthermofisher.comqiagen.com.
RT-PCR and qRT-PCR allow for the quantification of mRNA transcripts, providing insights into the molecular pathways affected by this compound treatment nih.govthermofisher.comqiagen.com. Studies have used these methods to examine the expression of genes related to cell cycle regulation (e.g., p21, p15, p27, CDK2, CDK4, Cyclin E, Cyclin D), apoptosis (e.g., Mcl-1), and signaling pathways (e.g., GSK3α, GSK3β, PTEN) nih.gov. For instance, this compound has been found to upregulate the mRNA expression of p21 and downregulate CDK2 and Cyclin E in cervical cancer cells nih.gov. RNA-Seq has also been used to detect global gene transcriptional profiles in cells after this compound treatment, revealing effects on genes related to cell proliferation, migration, cell cycle, and apoptosis frontiersin.orgnih.gov.
Protein Expression, Localization, and Post-Translational Modification Analysis (e.g., Western Blot, Immunohistochemistry)
Western blot analysis is a widely used technique to examine the effect of this compound on the protein expression levels of target molecules nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting specific proteins using antibodies.
Studies have utilized Western blot to analyze the expression of proteins involved in cell cycle control (e.g., p21, Cyclin E, Cyclin D), apoptosis (e.g., Mcl-1, cleaved Caspase-9, PARP, cleaved PARP, Bcl-2, Bax), signaling pathways (e.g., AKT, phosphorylated-AKT, GSK3α, PTEN, p38 MAPK, JNK, NF-κB, p65, phosphorylated p65, MAPK/NF-κB pathway proteins), epithelial-mesenchymal transition (EMT) markers (e.g., N-cadherin, E-cadherin), and other relevant proteins (e.g., APEX1, Cyclin D) nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. For example, Western blot analysis has confirmed that this compound treatment leads to changes in the protein levels of these key regulators, consistent with its observed effects on cell proliferation, cell cycle, apoptosis, and migration nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.
Immunohistochemistry (IHC) is a technique used to visualize the localization and expression levels of specific proteins in tissue samples nih.govnih.gov. While less frequently mentioned in the provided search results compared to Western blot for in vitro studies, IHC can be applied to analyze protein expression in preclinical in vivo models, such as xenograft tumors nih.govnih.gov. IHC has been used to detect the expression of proteins like APEX1, NLRP3, MMP3, and Collagen II in tumor tissues from this compound-treated mice, providing evidence of its effects on protein expression in a more complex biological context nih.govnih.gov.
Cellular fractionation followed by Western blotting can be used to determine the localization of proteins (e.g., nuclear vs. cytoplasmic) after this compound treatment researchgate.net. Immunofluorescence staining is another technique that can provide visual information about protein localization within cells researchgate.net.
Cytokine and Chemokine Quantification Assays (e.g., ELISA, Multiplexing Immunoassays)
Cytokine and chemokine quantification assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplexing immunoassays, are used to measure the levels of these signaling molecules in biological samples nih.govnih.govthermofisher.comrndsystems.combiocompare.com. Changes in cytokine and chemokine profiles can indicate the inflammatory or immune response modulated by a compound.
ELISA is a widely used method for quantifying a single protein in a sample nih.govnih.govthermofisher.combiocompare.com. Multiplex immunoassays, such as Luminex assays or multiplex ELISA, allow for the simultaneous measurement of multiple cytokines and chemokines in a single sample, offering advantages in terms of sample volume, time, and cost nih.govnih.govthermofisher.comrndsystems.combiocompare.com. These assays are particularly useful for studying complex inflammatory responses nih.govthermofisher.combiocompare.com. While the provided search results extensively discuss the anti-cancer effects of this compound and the methods used to study them, direct mentions of using ELISA or multiplex immunoassays specifically to quantify cytokines or chemokines in the context of this compound treatment were not prominent. However, given this compound's reported anti-inflammatory properties nih.gov, these assays would be relevant methodologies for investigating such effects in preclinical studies.
Table 2 provides a general overview of the types of assays used and the information they provide.
| Assay Type | Information Provided | Examples of Use in this compound Studies |
| Cell Viability (e.g., CCK-8, MTT) | Percentage of viable cells after treatment | Measuring inhibition of proliferation in various cancer cell lines. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govacademicjournals.org |
| Cell Proliferation (e.g., EdU, BrdU) | Rate of DNA synthesis and cell division | Confirming anti-proliferative effects. researchgate.net |
| Colony Formation Assay | Long-term reproductive viability of cells | Assessing the ability of single cells to form colonies after treatment. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govacademicjournals.org |
| Cell Cycle Distribution (Flow Cytometry with PI) | Percentage of cells in G0/G1, S, and G2/M phases | Identifying cell cycle arrest induced by this compound. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net |
| Apoptosis Detection (e.g., Annexin V/PI, Caspase Assays) | Detection of early/late apoptotic cells, activation of caspases | Confirming induction of programmed cell death. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netwindows.net |
| Cellular Migration (e.g., Transwell, Wound Healing) | Ability of cells to move across a barrier or into a wound | Evaluating inhibition of metastatic potential. frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net |
| Cellular Invasion (e.g., Transwell with Matrigel) | Ability of cells to degrade and move through an extracellular matrix | Assessing inhibition of invasive potential. frontiersin.orgnih.govnih.govresearchgate.net |
| Gene Expression Profiling (RT-PCR, qRT-PCR, RNA-Seq) | mRNA expression levels of specific genes or global transcriptome changes | Investigating molecular pathways affected by this compound. nih.govfrontiersin.orgnih.gov |
| Protein Expression (Western Blot, IHC) | Protein levels, localization, and post-translational modifications | Analyzing the impact on key proteins in signaling pathways, cell cycle, and apoptosis. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |
| Cytokine/Chemokine Quantification (ELISA, Multiplex Immunoassays) | Levels of secreted signaling molecules | Relevant for assessing inflammatory or immune modulation (though not specifically detailed in provided results for this compound). nih.govnih.govthermofisher.comrndsystems.combiocompare.com |
Oxidative Stress Marker Evaluation (e.g., ROS Production, Antioxidant Enzyme Activities)
Studies investigating the effects of this compound frequently involve the evaluation of oxidative stress markers, such as reactive oxygen species (ROS) production and the activity of antioxidant enzymes. Increased ROS levels indicate oxidative stress, while the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) reflects the cellular antioxidant defense capacity nih.govijper.org. Malondialdehyde (MDA) content, a marker of lipid peroxidation, is also commonly assessed nih.govijper.org.
Research has shown that this compound can influence ROS production in various cell types. For instance, this compound significantly increased ROS production in triple-negative breast cancer cells in a dose- and time-dependent manner, but not in normal human breast epithelial cells nih.govresearchgate.net. In lung adenocarcinoma cells, this compound has been shown to promote ROS generation by inhibiting APEX1 frontiersin.orgnih.gov. Conversely, in studies related to acute lung injury and sepsis, this compound treatment in rats led to decreased MDA concentration and increased activities of SOD, CAT, and GPx, indicating an antioxidant effect ijper.orgijper.org. Similarly, this compound mitigated ROS activation and reduced intracellular oxidative stress levels in chondrocytes, suggesting a protective effect against osteoarthritis nih.gov.
Data on ROS production in MDA-MB-231 cells treated with this compound demonstrate a dose-dependent increase:
| This compound Concentration (µM) | Fold Increase in ROS (48h) |
| 5 | 1.76 |
| 10 | 3.28 |
| 20 | 4.02 |
Data derived from a study on triple-negative breast cancer cells researchgate.net.
In a study on LPS-induced acute lung injury in rats, this compound treatment (LPS+ILS group) showed notable effects on antioxidant enzyme activities and MDA levels in lung tissue compared to the LPS-induced group ijper.orgijper.org.
| Marker | LPS-induced Group (Mean ± SD) | LPS+ILS Group (Mean ± SD) |
| SOD | Lower | Higher |
| CAT | Lower | Higher |
| GPx | Lower | Higher |
| MDA | Higher | Lower |
Data indicates relative levels and activities observed in a study on acute lung injury in rats ijper.orgijper.org. Specific numerical values for mean ± SD were not extracted.
Enzymatic Activity Measurements (e.g., BChE, MMPs)
The enzymatic activity of various enzymes, including butyrylcholinesterase (BChE) and matrix metalloproteinases (MMPs), is evaluated to understand the biological effects of this compound.
This compound has demonstrated inhibitory effects on cholinesterase enzymes. Specifically, it showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in rat brain tissue and plasma nih.govfrontiersin.org. Among liensinine, this compound, and neferine, this compound exhibited the strongest inhibitory effect on BChE nih.govfrontiersin.org. Enzyme activity assays, such as those based on Ellman's method for BChE, are used to measure the rate of substrate hydrolysis and determine inhibitory potential mdpi.comnih.gov.
Studies have also investigated the impact of this compound on MMP activity, particularly MMP-9. MMPs are involved in extracellular matrix degradation and are implicated in various physiological and pathological processes, including inflammation and cancer progression nih.govnih.gov. Gelatin zymography is a common technique used to assess the enzymatic activity of MMPs nih.govresearchgate.netscielo.br. While one study mentioned that liensinine suppressed TNF-α induced MMP-9 enzymatic activity in VSMC, direct data on this compound's effect on MMP enzymatic activity using zymography was not prominently detailed in the provided search results researchgate.net. However, another study indicated that in vivo, IHC analyses showed MMP3 protein expression was significantly diminished in this compound treatment groups in an osteoarthritis model nih.gov.
Data on the inhibitory effect of this compound on cholinesterases:
| Enzyme | IC₅₀ (µM) in Rat Brain Tissue/Plasma |
| AChE | 6.82 ± 0.25 |
| BChE | 15.51 ± 2.20 |
IC₅₀ values indicate the concentration of this compound required to inhibit 50% of the enzyme activity nih.govfrontiersin.org.
Protein-Ligand Interaction Studies (e.g., DARTS assay, Molecular Docking)
Understanding how this compound interacts with target proteins is crucial for elucidating its mechanisms of action. Techniques such as the Drug Affinity Responsive Target Stability (DARTS) assay and molecular docking are employed for this purpose frontiersin.orgnih.govfrontiersin.orgnih.gov.
Molecular docking is a computational method used to predict the binding affinity and interaction modes between a small molecule (ligand) like this compound and a protein target nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.org. This technique helps identify potential protein targets and provides insights into the key residues involved in the interaction mdpi.comresearchgate.netresearchgate.net. Studies have utilized molecular docking to predict the binding of this compound to various proteins, including APEX1, MAPK/NF-κB pathway proteins, SARS-CoV-2 Spike protein, and RANK/RANKL nih.govfrontiersin.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comresearchgate.net. For example, molecular docking predicted a stable binding between this compound and APEX1, with a low binding affinity value frontiersin.orgnih.govfrontiersin.orgresearchgate.net.
The DARTS assay is a biochemical technique used to validate protein targets identified through other methods, such as molecular docking frontiersin.orgnih.govfrontiersin.org. This assay is based on the principle that ligand-bound proteins are often more resistant to protease digestion than unbound proteins frontiersin.orgnih.govfrontiersin.orgmdpi.com. By treating cell lysates with a protease in the presence or absence of this compound, researchers can assess the protection of specific proteins from degradation, indicating a direct interaction frontiersin.orgnih.govfrontiersin.org. The DARTS assay has been used to confirm that APEX1 is a target protein of this compound frontiersin.orgnih.govfrontiersin.org.
Molecular docking results for this compound with APEX1:
| Protein Target | Binding Affinity (MM-GBSA kcal/mol) |
| APEX1 | -39.27 |
Lower MM-GBSA values indicate stronger binding affinity frontiersin.orgnih.govfrontiersin.orgresearchgate.net.
Analytical Methodologies for Isoliensinine Quantification and Characterization
Chromatographic Separation Techniques (e.g., HPLC, UHPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for separating isoliensinine (B150267) from complex matrices and its structural analogues, such as liensinine (B1675319) and neferine (B1663666). These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase, allowing for their separation based on properties like polarity.
HPLC methods have been developed for the simultaneous determination of this compound, liensinine, and neferine in samples like Nelumbo nucifera seed embryo and rat plasma. A rapid and specific HPLC method utilized a Hypersil BDS C18 column (4.0 mm × 250 mm, 5 μm) with an isocratic mobile phase consisting of methanol, 0.2 M KH2PO4, 0.2 M NaOH, and triethylamine (B128534) (71:17:12:0.002, v/v/v/v, pH 9.2-9.3) at a flow rate of 0.8 mL/min, with detection at 282 nm. nih.govthieme-connect.comsigmaaldrich.com This method demonstrated good linearity in the range of 0.031-2.00 μg/mL, with a lower limit of quantification (LLOQ) of 0.03 μg/mL. nih.govthieme-connect.comsigmaaldrich.com Another HPLC method for determining alkaloids in Plumula nelumbinis used a RP-HPLC C18 monolithic column (4.6 mm × 50 mm) with a gradient elution of methanol-water-triethylamine-acetic acid (70:30:0.2:0.05). bvsalud.org This method showed excellent linear correlation (r² > 0.999) for this compound in the range of 3.47-347 μg·mL⁻¹, with a limit of detection (LOD) of 0.69 μg·mL⁻¹ and an LOQ of 1.73 μg·mL⁻¹. bvsalud.org
UHPLC offers enhanced speed and resolution compared to traditional HPLC due to smaller particle sizes in the stationary phase. A U-HPLC-MS/MS method was developed for the simultaneous determination of liensinine and this compound in rat plasma. nih.govresearchgate.net This method employed an Acquity U-HPLC BEH C18 column with a gradient elution of acetonitrile (B52724) and 1% formic acid in water. nih.govresearchgate.net this compound eluted at 0.82 minutes. nih.govresearchgate.net The method showed linearity in the range of 5-700 ng/mL with an LLOQ of 5 ng/mL. nih.govresearchgate.net UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) has also been used to identify alkaloids, including this compound, in different parts of Nelumbo nucifera. plos.orgbvsalud.org
Mass Spectrometry-Based Characterization and Quantification (e.g., LC-MS, GC-MS, HRMS, MS/MS)
Mass spectrometry (MS) is a powerful tool for the identification, structural characterization, and quantification of this compound, often coupled with chromatographic techniques (LC-MS, GC-MS). Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation patterns.
LC-MS/MS is widely used for the analysis of this compound. Studies have employed LC-ESI-MS/MS in positive ionization mode for the characterization and quantitative analysis of this compound from Nelumbo nucifera. capes.gov.brnih.govresearchgate.net Multiple reaction monitoring (MRM) is commonly used for quantification, monitoring the transition of the protonated molecule [M+H]⁺ at m/z 611 to specific product ions, such as m/z 192 for this compound. nih.govcapes.gov.brnih.govresearchgate.net This fragmentation pattern, particularly the diagnostic ion at m/z 192, is key to differentiating this compound from its isomer, liensinine (which typically yields a major fragment at m/z 206.1). capes.gov.brnih.govresearchgate.netmdpi.combiorxiv.org ESI-MS/MS spectra of this compound show fragment ions at m/z 192, 475, 489, 593, 580, and 568, resulting from the cleavage of the C1'-C9' bond and subsequent neutral losses. mdpi.com Hydrogen/deuterium (H/D) exchange ESI-MS/MS has also been used to study the fragmentation patterns of this compound and its analogues. mdpi.comnih.gov
While LC-MS is prevalent for this compound due to its polarity and relatively high molecular weight, GC-MS is typically applied to more volatile or derivatized compounds. Some studies have utilized GC-MS for the analysis of components in Nelumbo nucifera extracts, where this compound might be present among other alkaloids, although LC-MS-based methods appear more frequently reported for direct this compound analysis. dntb.gov.uabiotech-asia.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental composition and confirmation of the molecular formula of this compound and its metabolites. UPLC-Q/TOF-MS, a form of HRMS, has been used for the identification of alkaloids in lotus (B1177795). plos.orgbvsalud.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation and confirmation of this compound. Techniques such as ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign protons and carbons and determine connectivity within the molecule. figshare.comnih.gov
NMR spectroscopy has been successfully applied to elucidate the structures of bisbenzylisoquinoline alkaloids, including this compound, liensinine, and neferine. capes.gov.brnih.govresearchgate.netnih.gov Detailed 1D and 2D NMR experiments allow for the complete assignment of signals and confirmation of the proposed chemical structure. nih.govioms.co.jp NMR has also been used to determine the absolute configuration of chiral centers in this compound. nih.gov
Bioanalytical Quantification of this compound in Biological Matrices
Quantifying this compound in biological matrices such as plasma or tissue is crucial for pharmacokinetic and metabolism studies. Bioanalytical methods often couple highly sensitive detection techniques, like LC-MS/MS, with appropriate sample preparation.
LC-MS/MS methods are the gold standard for bioanalytical quantification of this compound due to their sensitivity and specificity. nih.govresearchgate.netscribd.com Methods have been validated for the determination of this compound in rat plasma, demonstrating good linearity, accuracy, and precision at relevant concentration ranges. nih.govthieme-connect.comsigmaaldrich.comnih.govresearchgate.net For instance, a U-HPLC-MS/MS method for rat plasma achieved an LLOQ of 5 ng/mL for this compound. nih.govresearchgate.net Another HPLC method reported an LLOQ of 0.03 μg/mL in rat plasma. nih.govthieme-connect.comsigmaaldrich.com These methods are essential for studying the distribution and elimination of this compound in biological systems.
Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is critical for isolating this compound from complex biological matrices and removing interfering substances before chromatographic and mass spectrometric analysis. Techniques aim to extract the analyte efficiently while minimizing matrix effects.
Common sample preparation techniques for this compound in biological matrices include liquid-liquid extraction (LLE) and protein precipitation. Liquid-liquid extraction with diethyl ether has been successfully used to extract this compound from rat plasma, achieving recoveries above 80%. nih.govthieme-connect.comsigmaaldrich.comthieme-connect.com Protein precipitation with acetonitrile is another method employed, particularly in U-HPLC-MS/MS methods for plasma analysis. nih.govresearchgate.net These techniques are vital for obtaining clean extracts suitable for sensitive downstream analysis.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5274591 |
| Liensinine | 2586-96-1 |
| Neferine | 2292-16-2 |
| Pirfenidone | 4770 |
| Nuciferine | 4550 |
| Pronuciferine | 119205 |
| Berberine Hydrochloride | 5912 |
| Lotusine | 5274587 |
| Higenamine | 3650 |
| Northis compound | 11825310 |
| Dauricine | 72300 |
| Nelumboferine | 6436798 |
| Norcoclaurine | 107933 |
| Armepavine | 108047 |
Data Tables
| Method | Matrix | Column | Mobile Phase | Detection | Linearity Range | LLOQ | Recovery (%) | Reference |
| HPLC | Rat Plasma | Hypersil BDS C18 (4.0 x 250 mm, 5 μm) | Methanol: 0.2M KH2PO4: 0.2M NaOH: Triethylamine (71:17:12:0.002, pH 9.2-9.3) | UV (282 nm) | 0.031-2.00 μg/mL | 0.03 μg/mL | >80 | nih.govthieme-connect.comsigmaaldrich.com |
| HPLC | Plumula nelumbinis | RP-HPLC C18 monolithic (4.6 x 50 mm) | Methanol-water-triethylamine-acetic acid (70:30:0.2:0.05, gradient) | UV | 3.47-347 μg·mL⁻¹ | 1.73 μg·mL⁻¹ | 97.06-104.12 | bvsalud.org |
| U-HPLC-MS/MS | Rat Plasma | Acquity U-HPLC BEH C18 | Acetonitrile and 1% formic acid in water (gradient) | ESI-MS/MS (MRM) | 5-700 ng/mL | 5 ng/mL | Not specified | nih.govresearchgate.net |
Note: Interactive data tables are not directly supported in this text-based format. The table above presents the data in a structured format.
Structure Activity Relationship Sar and Computational Studies of Isoliensinine
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. nih.govwikipedia.org This allows for the prediction of the activity of new, untested compounds. nih.govwikipedia.org While the search results mention QSAR in the context of other compound classes or as a general technique nih.govwikipedia.orgresearchgate.netnih.govmdpi.comnih.gov, a specific detailed QSAR model developed solely for isoliensinine (B150267) or a series of its derivatives is not provided. One study mentions using Discovery Studio 2.5QSAR for molecular docking analysis of this compound and other alkaloids with CaM, but this appears to refer to a feature within the software rather than a comprehensive QSAR model of this compound's activity. tandfonline.com The development of dedicated QSAR models for this compound could be valuable for predicting the activity of potential new derivatives and understanding which molecular descriptors are most critical for specific biological effects.
Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions
Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding orientation and affinity of a molecule (ligand) to a biological target (receptor) and to study the dynamic behavior of this complex. wikipedia.orgtandfonline.com Several studies have employed these techniques to investigate the interactions of this compound with various protein targets:
MAPK/NF-κB Pathway Proteins: Molecular docking studies have shown that this compound has good binding ability with MAPK/NF-κB pathway proteins, which is suggested to be involved in its suppressive effects on chondrocyte pyroptosis in osteoarthritis. nih.gov
APEX1 Protein: Molecular docking revealed that this compound interacts directly with the APEX1 protein, with a reported MM-GBSA binding energy of -39.27 kcal/mol. This interaction is implicated in its antitumor effects in lung adenocarcinoma. researchgate.net
SARS-CoV-2 Spike Protein and ACE2 Receptor: Molecular docking studies assessed the ability of this compound to inhibit the interaction between the SARS-CoV-2 Spike protein (including variants like Omicron and Delta) and the human ACE2 receptor. mdpi.comnih.govnih.gov The modeling revealed an interconnection between the R403 residue of the Spike protein and this compound, suggesting that this compound is effective in blocking Spike-ACE2 interaction, which is crucial for viral entry. mdpi.comnih.govnih.gov
MARK4: Molecular docking experiments identified this compound among the molecules with the highest binding affinities for the MARK4 protein (PDB ID: 5ES1), a potential therapeutic target for neurodegenerative diseases. tandfonline.com Molecular dynamics simulations (100 ns) of this compound docked with MARK4 complexes were also performed to assess the stability of the interaction. tandfonline.com
AKT1/2: Docking analysis showed that this compound binds to AKT1 and AKT2, with a binding site similar to that of the allosteric inhibitor AKTi-1/2. spandidos-publications.comnih.gov Specific amino acids interacting with this compound in AKT1 were identified, including Tyr272, Asp274, Cys296, Gln79, Val270, Lys297, Leu295, Val271, Tyr18, Glu17, Gly16, Ile19, Glu85, and Thr82. nih.gov This interaction is linked to this compound's induction of cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway. spandidos-publications.comnih.gov
TGFBR1: Molecular docking of this compound with TGFBR1 revealed a strong binding activity, suggesting a potential mechanism for its suppressive effects on gastric cancer cell proliferation. frontiersin.org
RANK/RANKL: Virtual molecular docking and biomolecular interaction experiments demonstrated that this compound binds to both RANK and RANKL proteins, which is associated with its ability to suppress bone loss by inhibiting RANKL-RANK binding. nih.gov
CaM: Molecular docking studies evaluated the binding ability of this compound to Calmodulin (CaM), suggesting potential interactions that may be related to its inhibitory effects on macrophage activation. tandfonline.com The binding to site 1 of CaM appeared stronger than to site 2. tandfonline.com
EGFR and VEGFR2: Virtual screening studies have explored this compound as a potential dual inhibitor of EGFR and VEGFR2, which are involved in skin melanoma. biotech-asia.orgresearchgate.net
These computational studies provide valuable insights into the potential molecular targets and mechanisms of action of this compound, highlighting its ability to interact with a variety of proteins involved in different biological pathways.
Future Perspectives and Translational Potential of Isoliensinine Research
Isoliensinine (B150267) as a Promising Lead Compound for Therapeutic Development
This compound is considered a promising lead compound for the development of novel, efficient, and low-toxicity derivatives nih.govfrontiersin.orgresearchgate.netnih.gov. Its diverse pharmacological activities observed in various in vitro and in vivo studies highlight its potential as a therapeutic agent for a range of diseases nih.govfrontiersin.orgresearchgate.net. The transition of a natural compound like this compound from a screening hit to a drug lead and eventually to a marketed drug involves overcoming several challenging milestones researchgate.net. The existing literature supports its "drug-like" characteristics, providing a foundation for further structural modifications and optimization to enhance its therapeutic profile and overcome limitations such as poor aqueous solubility nih.govfrontiersin.orgresearchgate.netnih.gov.
Identification of Novel Biological Targets and Signaling Pathways
Research into this compound has revealed its interaction with various biological targets and signaling pathways, particularly in the context of its antitumor activity nih.govfrontiersin.orgresearchgate.net. This compound has been shown to target different signaling pathways to exert its effects nih.govresearchgate.net. For instance, it induces autophagy in various cancer cell lines by activating the AMPK–TSC2–mTOR pathway nih.govfrontiersin.orgresearchgate.net. In triple-negative breast cancer cells, it inhibits growth and induces apoptosis by increasing ROS generation and activating the P38MAPK/JNK pathway nih.govfrontiersin.org. Studies in hepatocellular carcinoma have indicated that this compound induces apoptosis through the suppression of NF-κB activity and the constitutive phosphorylation of p65 frontiersin.orgresearchgate.netnih.goveurekaselect.comfrontiersin.org. More recently, this compound has been shown to suppress osteoclast formation by blocking the nuclear translocation of NF-κB p65 nih.gov. It has also been identified as a potential inhibitor of TGFBR1, regulating the TGF-β-Smad signaling pathway in gastric cancer cells, thereby suppressing proliferation and migration nih.govresearchgate.net. Furthermore, this compound has been shown to inhibit APEX1, which affects ROS production in lung adenocarcinoma cells frontiersin.org.
Here is a summary of some identified targets and pathways:
| Biological Target/Pathway | Observed Effect | Disease Context | Source |
| AMPK–TSC2–mTOR pathway | Induction of autophagy | Cervical cancer, apoptosis-resistant MEFs, various cancer cells (MCF-7, PC-3, Hep3B, A549, H1299, LO2) | nih.govfrontiersin.orgresearchgate.net |
| P38MAPK/JNK pathway | Increased ROS generation, apoptosis induction | Triple-negative breast cancer | nih.govfrontiersin.org |
| NF-κB pathway | Suppression of activity, inhibition of p65 phosphorylation | Hepatocellular carcinoma, Osteoclast formation | frontiersin.orgresearchgate.netnih.goveurekaselect.comfrontiersin.org |
| TGFBR1 / TGF-β-Smad signaling pathway | Suppression of proliferation and migration | Gastric cancer | nih.govresearchgate.net |
| AKT/GSK3α pathway | Induction of cell cycle arrest and apoptosis | Cervical cancer | frontiersin.orgnih.gov |
| APEX1 | Inhibition, affecting ROS production | Lung adenocarcinoma | frontiersin.org |
| Butyrylcholinesterase (BChE) | Inhibitory effect | Alzheimer's disease | nih.govfrontiersin.org |
| TGF-β1/Smad2/3 pathway | Inhibition | Renal fibrosis | dovepress.com |
High-throughput sequencing and computer molecular target predictions are suggested approaches for identifying additional active targets of this compound frontiersin.org.
Exploration of Advanced Drug Delivery Systems for Enhanced Bioavailability
A significant challenge for the clinical application of this compound is its poor aqueous solubility, which limits its absorption rate and thus its clinical efficacy nih.govfrontiersin.orgresearchgate.netnih.gov. Advanced drug delivery systems offer a potential solution to overcome this limitation and enhance the bioavailability of this compound genesispub.orgopenaccessjournals.commdpi.comnih.gov. These systems are designed to improve drug solubility, control and target drug release, and enhance pharmacokinetics genesispub.orgopenaccessjournals.commdpi.comnih.gov. Approaches such as innovative formulations, including those involving particle size reduction (nano to millimeter), micro to nano encapsulated drug particles, and the design of micro compartments, can improve water solubility and bioavailability genesispub.orgmdpi.com. Lipid-based delivery systems, such as emulsions, micelles, self-emulsifying drug delivery systems (SMEDDS), and self-microemulsifying drug delivery systems, have shown promise in enhancing the solubility and bioavailability of lipophilic drugs mdpi.comnih.gov. Targeted drug delivery systems, utilizing carriers like nanoparticles, liposomes, or polymers, can ensure that this compound reaches its intended site of action at an effective concentration, minimizing systemic exposure and potential off-target effects genesispub.orgopenaccessjournals.comnih.gov.
Unexplored Therapeutic Applications and Mechanistic Investigations
While this compound's antitumor activity has been a major focus, its potential in other therapeutic areas warrants further investigation nih.govfrontiersin.org. Existing studies have indicated beneficial effects in conditions like cardiovascular diseases, Alzheimer's disease, and against HIV nih.govfrontiersin.orgresearchgate.netnih.gov. However, the related mechanisms for many of these activities are not yet sufficiently specific, necessitating more detailed experiments nih.govfrontiersin.org. For instance, this compound has shown a strong inhibitory effect on butyrylcholinesterase (BChE), suggesting its potential as a drug candidate for Alzheimer's disease, but further mechanistic studies are needed nih.govfrontiersin.org. Its effects on renal fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway also highlight a potential therapeutic application that requires further in vitro and mechanistic exploration dovepress.com. Additionally, the potential of this compound to affect ferroptosis in lung adenocarcinoma and its ability to reverse resistance to targeted drugs are areas identified for future study frontiersin.org. Exploring these less-studied applications and conducting in-depth mechanistic investigations using advanced techniques like high-throughput sequencing and computational predictions could uncover novel therapeutic uses and provide a more comprehensive understanding of this compound's pharmacological profile frontiersin.org.
Q & A
Q. What are the primary mechanisms underlying Isoliensinine's antitumor effects?
this compound induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells by modulating the AKT/GSK3α pathway. For example, in cervical cancer cells (C33A, Caski, HeLa, SiHa), treatment with 5–40 µM this compound reduced CDK2 and cyclin E protein levels dose-dependently and increased G0/G1 phase cells by up to 25% while decreasing S and G2 phase populations . These effects are validated via flow cytometry and Western blotting, with mechanistic confirmation using AKT inhibitors (e.g., AKT1/2) to enhance arrest and apoptosis synergistically .
Q. Which experimental models and assays are standard for studying this compound's bioactivity?
Common models include human cervical (HeLa, SiHa) and breast cancer (MDA-MB-231) cell lines. Key assays:
- Cytotoxicity : CCK-8 assay to measure IC50 values (e.g., 10.27 µM in Caski cells at 24 h; 18.34 µM in MDA-MB-231 at 72 h) .
- Cell cycle analysis : Flow cytometry with propidium iodide staining to quantify G0/G1, S, and G2/M phase distributions .
- Apoptosis : Annexin V/PI staining combined with caspase-3/9 activity assays .
Q. How is this compound's antioxidant activity evaluated in vitro?
Researchers use DPPH radical scavenging assays, ROS detection kits (e.g., DCFH-DA), and lipid peroxidation measurements (e.g., MDA levels) in cell lines like neuronal or endothelial cells. Dosing typically ranges from 1–50 µM, with results normalized to positive controls like ascorbic acid .
Advanced Research Questions
Q. How do researchers address variability in reported IC50 values for this compound across studies?
Variability arises from differences in cell type, treatment duration, and assay conditions. For instance, MDA-MB-231 cells show IC50 values of 108.1 µM at 24 h but 18.34 µM at 72 h, highlighting time-dependent cytotoxicity . To mitigate discrepancies, standardize protocols:
Q. What experimental strategies enhance this compound's solubility and bioavailability in preclinical studies?
this compound's poor aqueous solubility limits bioavailability. Strategies include:
- Structural derivatization : Synthesize analogs with hydrophilic groups (e.g., glycosylation) .
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to improve dissolution and tumor targeting.
- Co-solvents : Use DMSO-cyclodextrin complexes for in vitro studies, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .
Q. How can molecular docking elucidate this compound's interactions with targets like AKT?
Docking studies (e.g., AutoDock Vina) predict binding affinities between this compound and AKT's active sites. For example, interactions with AKT residues His355, Glu315, and Thr313 suggest competitive inhibition . Validation involves:
- Site-directed mutagenesis : Modify key residues to assess binding disruption.
- SPR or ITC : Quantify binding kinetics in vitro .
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit IC50 curves using software like GraphPad Prism (four-parameter logistic model).
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., control vs. 5–40 µM this compound).
- Synergy analysis : Calculate combination indices (CI) via the Chou-Talalay method for drug co-treatments (e.g., this compound + AKT1/2) .
Q. How do researchers validate the specificity of this compound's effects on apoptosis vs. necrosis?
- Dual staining : Annexin V (apoptosis marker) vs. PI (necrosis marker) in flow cytometry.
- Caspase inhibition : Pre-treat cells with pan-caspase inhibitor Z-VAD-FMK; apoptosis reduction confirms caspase dependence .
- Lactate dehydrogenase (LDH) assay : Quantify necrotic cell death separately .
Contradictions and Methodological Challenges
Q. How to reconcile conflicting data on this compound's efficacy in different cancer types?
Disparities arise from tumor-specific signaling pathways. For example:
Q. What controls are essential to ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
